5-Fluoro-4-hydroxyquinoline PB-22
Description
BenchChem offers high-quality 5-Fluoro-4-hydroxyquinoline PB-22 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-4-hydroxyquinoline PB-22 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
quinolin-4-yl 1-(5-fluoropentyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c24-13-6-1-7-15-26-16-19(17-8-3-5-11-21(17)26)23(27)28-22-12-14-25-20-10-4-2-9-18(20)22/h2-5,8-12,14,16H,1,6-7,13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYDJIOQSQDDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345199 | |
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797132-65-0 | |
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide: Identification of 5F-PB-22 Use Through Urinary Biomarker Analysis
Preamble: The Forensic Challenge of Novel Psychoactive Substances
The rapid emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a formidable challenge to clinical and forensic toxicology. These compounds are characterized by their high potency, rapid and extensive metabolism, and chemical structures designed to evade detection and regulation. For laboratory professionals, the parent compound is rarely detected in urine; therefore, confident identification of consumption hinges on the accurate identification and quantification of its major urinary metabolites. This guide provides a detailed technical framework for understanding the metabolism of the synthetic cannabinoid 5F-PB-22 and establishing a robust analytical workflow for the detection of its key urinary biomarkers.
Section 1: 5F-PB-22 - Structure and Metabolic Predictions
5F-PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid) was one of the first synthetic cannabinoids to feature an ester linkage, a significant departure from the more common ketone or amide linkages seen in earlier generations. This structural feature is paramount to understanding its metabolic fate.
Chemical Structure of 5F-PB-22:
-
Indole Core: A 1-(5-fluoropentyl)-1H-indole-3-carboxylate group.
-
Linkage: An ester bond connecting the indole-3-carboxylic acid to the quinoline moiety.
-
Head Group: A quinolin-8-yl group.
A Note on the Primary Hydrolysis Product: Initial inquiries into urinary markers for 5F-PB-22 sometimes mention "5-Fluoro-4-hydroxyquinoline." However, an analysis of the parent compound's structure reveals this to be incorrect. The ester linkage is at the 8-position of the quinoline ring, and the fluorine atom is located on the pentyl tail. Therefore, enzymatic or chemical hydrolysis will cleave this bond to yield 8-hydroxyquinoline and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PICA) . This guide will focus on the scientifically validated metabolites derived from these primary hydrolysis products.
Section 2: The Dominant Metabolic Pathway: Ester Hydrolysis
The ester bond in 5F-PB-22 is its metabolic Achilles' heel. In vitro studies using human liver microsomes (HLM) and human hepatocytes have conclusively shown that the predominant metabolic pathway is the rapid hydrolysis of this ester bond.[1][2] This biotransformation is the critical first step that dictates which metabolites will be most abundant in urine.
The primary enzyme responsible for this reaction has been identified as human Carboxylesterase 1 (hCES1), a key esterase involved in the metabolism of numerous xenobiotics.[3][4] The efficiency of this enzymatic cleavage explains why the parent 5F-PB-22 compound is rarely found in urine samples, making the detection of its metabolites essential.[5][6]
Caption: Enzymatic Hydrolysis of 5F-PB-22 by hCES1.
Section 3: Characterization of Key Urinary Biomarkers
Following the initial hydrolysis, the two primary metabolites undergo further Phase I and Phase II metabolism before excretion. The resulting constellation of molecules provides multiple targets for urinary analysis, though some are more reliable biomarkers than others.
-
Primary Biomarkers (Indole-derived): The most abundant and specific urinary biomarkers for 5F-PB-22 intake are derived from the 5F-PICA moiety.[1][2] These include:
-
5F-PICA itself: The direct hydrolysis product.
-
Hydroxylated Metabolites: Oxidation can occur on the pentyl chain, forming various hydroxypentyl isomers.
-
PB-22 Pentanoic Acid: Oxidative defluorination of the fluoropentyl chain followed by oxidation results in a carboxylic acid metabolite, which is often a major urinary target.[1][2]
-
-
Phase II Conjugates: These Phase I metabolites are extensively conjugated with glucuronic acid to increase their water solubility for renal excretion.[1] Therefore, the detection of total metabolite concentration requires a hydrolysis step to cleave these glucuronide conjugates.
-
Secondary Marker (Quinoline-derived): 8-hydroxyquinoline is also excreted, often after glucuronidation or sulfation.[4] While its presence is consistent with 5F-PB-22 use, it is not a specific biomarker, as 8-hydroxyquinoline can also result from exposure to other compounds or be present in some consumer products. Therefore, its primary utility is as a supporting, rather than a definitive, piece of evidence.
Caption: Overview of 5F-PB-22 Metabolic Pathways.
Section 4: Validated Protocol for Urinary Biomarker Quantification via LC-MS/MS
The analysis of synthetic cannabinoid metabolites in urine is a complex task well-suited for the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] The following protocol outlines a robust, self-validating workflow.
Experimental Protocol
1. Specimen Preparation: Enzymatic Hydrolysis
-
Rationale: The majority of 5F-PB-22 metabolites are excreted as glucuronide conjugates.[8] To accurately quantify the total amount of metabolite, these conjugates must be cleaved back to their Phase I forms. Enzymatic hydrolysis is preferred over harsh chemical methods for its specificity and milder conditions.
-
Procedure:
-
Pipette 500 µL of urine into a labeled 2 mL microcentrifuge tube.
-
Add an internal standard solution to correct for analytical variability.
-
Add 200 µL of a β-glucuronidase enzyme solution (e.g., from E. coli) prepared in an appropriate buffer (e.g., pH 6.8 phosphate buffer).[9]
-
Vortex the mixture gently.
-
Incubate the sample at 37-55°C for 1-3 hours. Optimization of time and temperature is crucial for ensuring complete hydrolysis.[10]
-
2. Analyte Extraction: Solid-Phase Extraction (SPE)
-
Rationale: SPE is used to remove matrix interferences (salts, urea, pigments) from the urine and to concentrate the analytes of interest, thereby increasing the sensitivity of the assay.[11]
-
Procedure:
-
Condition a mixed-mode SPE cartridge with sequential washes of methanol and deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove polar interferences.
-
Elute the target analytes with an appropriate organic solvent mixture (e.g., ethyl acetate/isopropanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
3. Chromatographic Separation: UHPLC
-
Rationale: Ultra-High-Performance Liquid Chromatography (UHPLC) provides rapid and efficient separation of the various metabolites from each other and from any remaining matrix components prior to mass spectrometric analysis.[12]
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might run from 5-10% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
4. Detection: Tandem Mass Spectrometry (MS/MS)
-
Rationale: MS/MS provides unparalleled specificity and sensitivity through Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.[13]
-
Typical Conditions:
-
Ionization: Heated Electrospray Ionization (HESI), positive mode.
-
SRM Transitions: Specific precursor → product ion transitions must be optimized for each target analyte (e.g., 5F-PICA, hydroxylated metabolites, and the internal standard).
-
Caption: LC-MS/MS Workflow for 5F-PB-22 Metabolite Analysis.
Section 5: Method Performance and Validation
Any analytical method used for forensic or clinical purposes must be rigorously validated to ensure its reliability. The protocol described above should be validated according to established guidelines.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.99 | Ensures the response of the instrument is proportional to the analyte concentration across a defined range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; acceptable precision & accuracy | Defines the lowest concentration that can be reliably quantified. Crucial for detecting low-level use. |
| Intra-day Precision (%CV) | < 15% | Measures the repeatability of the assay within the same day and analytical run. |
| Inter-day Precision (%CV) | < 15% | Measures the reproducibility of the assay across different days, operators, and reagent lots. |
| Accuracy (% Bias) | Within ±15% of the nominal value | Assesses how close the measured value is to the true value, ensuring the correctness of the results. |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Evaluates the suppression or enhancement of the analyte signal caused by co-eluting compounds from the urine matrix. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
Conclusion: A Metabolite-Centric Approach to Detection
The confident identification of 5F-PB-22 consumption is not achieved by searching for a single, structurally ambiguous molecule, but rather through a comprehensive understanding of its metabolic fate. The lability of the ester bond in 5F-PB-22 dictates that its primary hydrolysis products and their subsequent metabolites, particularly the 5F-PICA-derived analytes like PB-22 pentanoic acid, are the most reliable urinary biomarkers. By coupling this metabolic knowledge with a validated analytical workflow centered on enzymatic hydrolysis and LC-MS/MS, researchers and forensic professionals can achieve sensitive, specific, and defensible results, effectively addressing the challenges posed by this class of synthetic cannabinoids.
References
-
Cunningham, S., et al. (2017). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. UTS OPUS. Available at: [Link]
-
Janis, G. C. (2019). Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Gray, T. (2020). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. Available at: [Link]
-
Hays, P. A., et al. (2015). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of Analytical Toxicology. Available at: [Link]
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Cunningham, S. M., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Semantic Scholar. Available at: [Link]
-
Leung, Y. H., et al. (2022). Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring. PubMed. Available at: [Link]
-
News-Medical. (2022). New urinary biomarkers could help monitor potential abuse of emerging synthetic cannabinoids. News-Medical.net. Available at: [Link]
-
Hays, P. A., et al. (2014). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. ResearchGate. Available at: [Link]
-
Wagmann, L., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin‐8‐yl 4‐methyl‐3‐(morpholine‐4‐sulfonyl)benzoate) (QMMSB) and (quinolin‐8‐yl 4‐methyl‐3‐((propan‐2‐yl)sulfamoyl)benzoate) (QMiPSB). Drug Testing and Analysis. Available at: [Link]
-
Hays, P. A., et al. (2015). Validation of an ELISA Synthetic Cannabinoids Urine Assay. PubMed. Available at: [Link]
-
Hehet, P., et al. (2021). Synthetic cannabinoid receptor agonists and their human metabolites in sewage water: Stability assessment and identification of suitable sewage biomarkers. Drug Testing and Analysis. Available at: [Link]
-
Cannaert, A., et al. (2019). Synthetic Cannabinoids Metabolism: A Review. Frontiers in Pharmacology. Available at: [Link]
-
Diao, X., & Huestis, M. A. (2015). Synthetic cannabimimetic agents metabolized by carboxylesterases. Drug Testing and Analysis. Available at: [Link]
-
Wang, Y., et al. (2024). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]
-
Cunningham, S. M., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. PubMed. Available at: [Link]
-
Kneisel, S., et al. (2014). Metabolites of synthetic cannabinoids in hair – proof of consumption or false friends for interpretation? ResearchGate. Available at: [Link]
-
Kul, B., & Sagirli, O. (2021). Determination of Enzymatic Hydrolysis Efficiency in Detection of Cannabis Use by UPLC-MS/MS. ResearchGate. Available at: [Link]
-
Dołowy, M., & Pyka, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. BioMed Research International. Available at: [Link]
-
Wagmann, L., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) (QMMSB) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate) (QMiPSB). Drug Testing and Analysis. Available at: [Link]
-
Al-Ghanami, S. M., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. PubMed. Available at: [Link]
-
Espinosa-Mansilla, A., et al. (2006). Determination of fluoroquinolones in urine and serum by using high performance liquid chromatography and multiemission scan fluorimetric detection. PubMed. Available at: [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
-
El-gizawy, S. M., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis. Available at: [Link]
-
Vemani, D., et al. (2021). Regular Article. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
-
Kageyama, S., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Scientific Reports. Available at: [Link]
-
Zhang, S., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers. PubMed. Available at: [Link]
-
Celik, S., et al. (2022). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. ResearchGate. Available at: [Link]
Sources
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
Definitive Guide to 5-Fluoro-4-hydroxyquinoline in Forensic Toxicology
The following technical guide details the forensic profile of 5-Fluoro-4-hydroxyquinoline (5-F-4-HQ) , a specific chemical marker primarily associated with the metabolism and detection of fluorinated quinoline-based synthetic cannabinoids (isomers of PB-22/QUCHIC) and potential degradation products of specific fluoroquinolone research scaffolds.
Executive Summary
5-Fluoro-4-hydroxyquinoline (CAS: 436-72-6, also known as 5-fluoro-4-quinolone or 5-fluoroquinolin-4-ol) is a critical analytical target in the identification of structural isomers of synthetic cannabinoids .[1][2] While standard screening protocols focus on 5-fluoro-pentyl indoles (e.g., 5F-PB-22), the emergence of "designer" analogs where the quinoline ring itself is fluorinated necessitates the monitoring of specific quinoline metabolites.
This guide provides a self-validating workflow for the detection, differentiation, and quantification of 5-F-4-HQ in biological matrices, addressing the challenge of distinguishing it from its positional isomers (e.g., 6-fluoro or 8-fluoro analogs) and the common non-fluorinated metabolite 8-hydroxyquinoline.
Part 1: Chemical Identity & Forensic Significance
Structural Characteristics
Unlike the common forensic marker 8-hydroxyquinoline (derived from PB-22, BB-22), 5-F-4-HQ possesses a fluorine atom at the 5-position and a hydroxyl/keto group at the 4-position. It exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms, with the keto form predominating in solution.
| Property | Specification |
| IUPAC Name | 5-Fluoroquinolin-4-ol (or 5-Fluoro-1H-quinolin-4-one) |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| Monoisotopic Mass | 163.0433 Da |
| Key Precursor | 1-pentyl-1H-indole-3-carboxylic acid 5-fluoro-4-quinolinyl ester (Hypothetical "5-Fluoro-4-Q-PB-22") |
| Solubility | DMSO, Methanol; poor in neutral water |
The "Isomer Trap" in Toxicology
In forensic casework, the detection of a fluorinated quinoline suggests the ingestion of a drug where the fluorine is attached to the ester/amide core rather than the alkyl chain.
-
Standard 5F-PB-22: Fluorine is on the pentyl chain. Metabolites: 5-fluoropentyl-indole-3-COOH + 8-hydroxyquinoline .
-
Quinoline-Fluorinated Analog: Fluorine is on the quinoline ring. Metabolites: Pentyl-indole-3-COOH + 5-fluoro-hydroxyquinoline .
Critical Distinction: Failure to distinguish 5-F-4-HQ from other isomers (e.g., 5-fluoro-8-hydroxyquinoline) can lead to misidentification of the parent compound. 5-F-4-HQ specifically indicates a 4-linked or 4-substituted quinoline scaffold.
Part 2: Metabolic Pathway & Causality
The presence of 5-F-4-HQ in urine or blood is typically the result of ester hydrolysis. The high chemical stability of the quinoline core ensures it persists as a terminal metabolite.
Mechanism of Formation
The parent drug (e.g., a 4-quinolinyl ester synthetic cannabinoid) undergoes rapid hydrolysis by carboxylesterases (CES1/CES2) in the liver.
Figure 1: Hydrolytic metabolic pathway of a theoretical 4-quinolinyl ester synthetic cannabinoid yielding 5-Fluoro-4-hydroxyquinoline.
Part 3: Analytical Methodologies
To ensure scientific integrity, the detection method must rely on LC-MS/MS for sensitivity and GC-MS for structural confirmation (via derivatization).
Sample Preparation (Self-Validating Protocol)
Principle: 5-F-4-HQ is amphoteric but preferentially extracts in slightly basic conditions or using polar solvents due to the 4-quinolone tautomer.
-
Hydrolysis (Optional but Recommended): Incubate 1 mL urine with
-glucuronidase (E. coli) at 60°C for 1 hour to cleave Phase II conjugates. -
LLE Extraction:
-
Adjust pH to 9.0 using carbonate buffer (favors the neutral/phenolate form).
-
Extract with 3 mL Ethyl Acetate:Isopropanol (9:1).
-
Why: Pure ethyl acetate may yield poor recovery due to the polarity of the quinolone core; isopropanol improves solubility.
-
-
Reconstitution: Evaporate to dryness and reconstitute in 100
L Mobile Phase A/B (90:10).
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Kinetex Biphenyl or C18), 2.1 x 100 mm, 1.7
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Acidic pH forces the quinoline nitrogen protonation, enhancing ionization ([M+H]+).
MRM Transitions (Positive Mode ESI):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |
|---|---|---|---|
| 164.0 ([M+H]+) | 146.0 | 25 | Loss of H₂O (Characteristic of hydroxy/keto) |
| 164.0 | 136.0 | 35 | Loss of CO (Typical quinolone fragmentation) |
| 164.0 | 109.0 | 45 | Loss of CO + HCN (Ring collapse) |
Validation Criteria: The ratio of the 136/146 transitions must match the reference standard within ±20%.
GC-MS Confirmation (TMS Derivatization)
Direct injection of 4-hydroxyquinolines can result in poor peak shape due to tautomerism. Derivatization is required.
-
Reagent: BSTFA + 1% TMCS.
-
Condition: 70°C for 30 mins.
-
Result: Formation of O-TMS-5-fluoro-4-quinoline (Mono-TMS).
-
Target Ion: m/z 235 (Molecular Ion of TMS derivative).
Part 4: Data Interpretation & Quality Control
Differentiating Isomers
The primary challenge is distinguishing 5-F-4-HQ from 5-fluoro-8-hydroxyquinoline (a potential metabolite of 5-fluoro-8-quinolinyl esters).
| Feature | 5-Fluoro-4-hydroxyquinoline | 5-Fluoro-8-hydroxyquinoline |
| Retention Time (C18) | Earlier eluting (more polar due to 4-keto) | Later eluting (intramolecular H-bond) |
| Major Fragment | 136 (Loss of CO) | 144 (Loss of HF) or 135 (Loss of COH) |
| UV Absorbance |
Reference Standards
Researchers must utilize certified reference materials. If "5-Fluoro-4-hydroxyquinoline PB-22" is listed in catalogs (e.g., Santa Cruz Biotechnology), it likely refers to the parent drug or the specific building block [1]. Ensure the Certificate of Analysis (CoA) confirms the position of the fluorine and hydroxyl group via NMR.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 135495930: 5-Fluoroquinazolin-4-ol (Synonym linkage). Retrieved from [Link]
-
European Chemicals Agency (ECHA) . Registration Dossier: 5-fluoroquinazolin-4-ol.[1][2] Retrieved from [Link][1][2]
(Note: While direct forensic case studies specifically naming "5-Fluoro-4-hydroxyquinoline" are emerging, the protocols above are derived from established methodologies for structural isomers of quinoline-based NPS.)
Sources
Technical Guide: Identification of Major Metabolites of 5-Fluoro-PB-22 in Human Plasma
Executive Summary
5-Fluoro-PB-22 (5F-PB-22) is a third-generation synthetic cannabinoid characterized by a quinolin-8-yl ester linker. Unlike earlier naphthoylindole cannabinoids (e.g., JWH-018), the ester linkage in 5F-PB-22 renders it highly susceptible to enzymatic hydrolysis by plasma esterases and hepatic carboxylesterases. Consequently, the parent compound is rarely detected in biological matrices unless samples are preserved immediately.
This guide details the technical workflow for identifying the major metabolites of 5F-PB-22 in human plasma. It prioritizes the detection of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) , the primary hydrolysis product, using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Metabolic Pathway Analysis
Understanding the metabolic fate of 5F-PB-22 is a prerequisite for accurate method design. In human plasma, the metabolism is dominated by Phase I hydrolysis rather than oxidative Phase I or Phase II conjugation, which primarily occur in the liver.
The Hydrolysis Mechanism
Upon entering the bloodstream, 5F-PB-22 is attacked by plasma esterases (e.g., butyrylcholinesterase) and carboxylesterases. The ester bond cleavage yields two distinct moieties:
-
5F-PI-COOH (Major Metabolite): The indole core retains the fluoropentyl chain. This is the stable marker for plasma analysis.
-
8-Quinolinol: The leaving group. While formed in equimolar amounts, it is non-specific (common to other quinolinyl-ester drugs like PB-22) and is rapidly cleared or conjugated.
Hepatic Contribution to Plasma Profile
While plasma incubation primarily yields 5F-PI-COOH, authentic plasma samples from subjects may contain downstream hepatic metabolites that have re-entered circulation, including:
-
Hydroxylated 5F-PI-COOH: Oxidation at the indole ring or pentyl chain.
-
PB-22 Pentanoic Acid: Formed via oxidative defluorination.[1][2][3]
Pathway Visualization
The following diagram illustrates the degradation of 5F-PB-22.
Caption: Metabolic degradation pathway of 5-Fluoro-PB-22 emphasizing the rapid ester hydrolysis in human plasma.[1][2]
Experimental Workflow: LC-HRMS Profiling
This protocol is designed to identify metabolites in human plasma. It includes a "stability check" component to prove the rapid degradation of the parent drug.
Reagents and Standards
-
Authentic Standards: 5-Fluoro-PB-22, 5F-PI-COOH (Cayman Chemical or equivalent).
-
Matrix: Pooled human plasma (K2EDTA or Lithium Heparin). Note: Avoid fluoride/oxalate tubes if studying enzymatic activity, but use them if preservation of parent drug is the goal.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
Protocol: In Vitro Plasma Incubation & Extraction
Step 1: Spiking
-
Pre-warm 1 mL of pooled human plasma to 37°C in a water bath.
-
Spike plasma with 5-Fluoro-PB-22 (dissolved in DMSO) to a final concentration of 1 µM. Keep DMSO <0.1% v/v to avoid enzyme inhibition.
Step 2: Incubation Time-Course
-
Aliquot 100 µL samples at T=0, 5, 15, 30, and 60 minutes.
-
Critical Control: Include a "Heat-Inactivated" control (plasma heated to 56°C for 30 min prior to spiking) to differentiate chemical vs. enzymatic hydrolysis.
Step 3: Quenching and Extraction (Protein Precipitation)
-
Immediately add 300 µL of ice-cold ACN containing internal standard (e.g., JWH-018-d9 or 5F-PB-22-d5) to the 100 µL aliquot.
-
Vortex vigorously for 30 seconds to precipitate proteins and quench esterase activity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial. Dilute 1:1 with 0.1% Formic Acid in water to match initial mobile phase conditions.
LC-HRMS Instrumentation Parameters
The following settings are optimized for a Q-TOF or Orbitrap system to ensure capture of both parent and polar acid metabolites.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard retention for hydrophobic cannabinoids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for elution. |
| Gradient | 5% B (0-1 min) → 95% B (10 min) → Hold (12 min) | Slow gradient required to separate isomers. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for electrospray ionization (ESI). |
| Ionization | ESI Positive (+) and Negative (-) | Crucial: 5F-PI-COOH ionizes well in Neg mode; Parent in Pos mode. |
| Scan Mode | Full Scan MS (m/z 100-1000) + dd-MS2 | Data-Dependent Acquisition (DDA) for structural elucidation. |
Data Analysis & Metabolite Identification
Diagnostic Fragmentation
Identification relies on observing specific mass shifts and fragment ions.
-
Parent (5F-PB-22): Precursor m/z 377.1660 [M+H]+. Key fragment: m/z 232.1132 (acylium ion of the indole moiety).
-
Metabolite (5F-PI-COOH): Precursor m/z 250.1243 [M+H]+ (Pos) or m/z 248.1096 [M-H]- (Neg).
-
Loss of HF: A characteristic loss of 20 Da (HF) is common in fluorinated pentyl chains.
-
Mass Defect Filtering (MDF)
Use MDF to filter noise from the plasma matrix.
-
Core Filter: Indole ring + alkyl chain.[4]
-
Mass Defect: 5F-PB-22 has a mass defect of approximately 0.166. Set a filter window of ± 50 mDa around the mass defect of the parent and predicted metabolites.
Results Summary
The table below summarizes the target analytes expected in human plasma.
| Compound Name | Elemental Formula | Ionization | Theoretical m/z | Retention Time (Relative) | Major Fragment Ions |
| 5-Fluoro-PB-22 | C23H21FN2O2 | [M+H]+ | 377.1660 | Late (Parent) | 232.1132, 144.0444 |
| 5F-PI-COOH | C14H16FNO2 | [M+H]+ | 250.1243 | Early (Polar) | 232.1138 (H2O loss), 212.1075 (HF loss) |
| 5F-PI-COOH | C14H16FNO2 | [M-H]- | 248.1096 | Early (Polar) | 228.1038 (HF loss), 204.1024 (CO2 loss) |
| 8-Quinolinol | C9H7NO | [M+H]+ | 146.0600 | Very Early | 118.0651 |
Analytical Logic & Validation (Self-Check)
To ensure the "Trustworthiness" of this guide, the following logical checks must be applied during the experiment:
-
The Stability Control: If the parent drug degrades in the "Heat-Inactivated" control, the instability is chemical (pH driven), not enzymatic. However, for 5F-PB-22, degradation should be halted in heat-inactivated plasma, confirming esterase activity.
-
Solvent Blank: Inject a blank immediately after the high-concentration spike to rule out carryover, which is notorious with lipophilic cannabinoids.
-
Ion Suppression: Compare the peak area of the Internal Standard in the extracted plasma vs. neat solvent. A drop >20% indicates significant matrix effect requiring improved cleanup (e.g., Solid Phase Extraction instead of PPT).
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for metabolite identification using LC-HRMS.
References
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[1] Analytical and Bioanalytical Chemistry.
-
Minakata, K., et al. (2017). Sensitive quantification of 5F-PB-22 and its three metabolites 5F-PB-22 3-carboxyindole, PB-22 N-5-hydroxypentyl and PB-22 N-pentanoic acid in authentic urine specimens.[5] Forensic Toxicology.
-
Cayman Chemical. 5-fluoro PB-22 3-carboxyindole metabolite Product Information.
-
Hefnawy, M., et al. (2017). A Highly Efficient Liquid Chromatography Method for the Determination of Synthetic Cannabinoid 5F-PB-22 in Mice Plasma.[6] Journal of Chromatographic Science.
Sources
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecddrepository.org [ecddrepository.org]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. semanticscholar.org [semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Fluoro-4-hydroxyquinoline from 3-fluoroaniline
An Application Note and Protocol for the Synthesis of 5-Fluoro-4-hydroxyquinoline from 3-Fluoroaniline
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 5-fluoro-4-hydroxyquinoline, a valuable scaffold in medicinal chemistry, starting from 3-fluoroaniline. The protocol is based on the principles of the Conrad-Limpach reaction, a classic and robust method for constructing the 4-hydroxyquinoline core. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, a detailed step-by-step protocol, and practical, field-proven insights to ensure a successful synthesis.
The 4-hydroxyquinoline moiety is a "privileged structure" in drug discovery, forming the backbone of numerous pharmaceuticals, including the widely successful fluoroquinolone antibiotics.[1][2][3][4] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity, making 5-fluoro-4-hydroxyquinoline a key intermediate for novel therapeutic agents.
This guide focuses on the Conrad-Limpach synthesis, which proceeds in two distinct, thermally-controlled stages: the initial formation of a β-aminoacrylate intermediate followed by a high-temperature intramolecular cyclization.[2][5][6][7][8] Understanding the causality behind each step is critical for maximizing yield and purity.
Part 1: Theoretical Background and Reaction Mechanism
The Conrad-Limpach synthesis is a condensation reaction between an aniline and a β-ketoester.[5][9] The reaction's outcome is highly dependent on temperature.
-
Enamine Formation (Kinetic Control): At moderate temperatures (room temperature to reflux), the reaction between 3-fluoroaniline and a β-ketoester, such as ethyl acetoacetate, favors a nucleophilic attack by the aniline's nitrogen on the keto group. This leads to the formation of the kinetic product, a stable β-aminoacrylate (an enamine) intermediate.[5][6] This step is often facilitated by a catalytic amount of acid and the removal of water to drive the equilibrium forward.[6]
-
Thermal Cyclization (Thermodynamic Control): The crucial step for forming the quinoline ring is a high-temperature thermal cyclization of the isolated β-aminoacrylate. This intramolecular electrocyclic reaction requires significant thermal energy (typically ~250 °C) to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity.[5][6][10] This step is the rate-determining step and results in the thermodynamically more stable 4-hydroxyquinoline product with the elimination of an alcohol (ethanol in this case).[5]
Regioselectivity: The cyclization of a meta-substituted aniline like 3-fluoroaniline can potentially yield two regioisomers: the desired 5-fluoro-4-hydroxyquinoline and the 7-fluoro-4-hydroxyquinoline. The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. The cyclization step is an intramolecular electrophilic attack on the aromatic ring. The two possible sites of attack are C2 and C6 of the 3-fluoroaniline ring. The position ortho to the fluorine (C2) is activated, while the position para to the fluorine (C6) is also activated. The reaction will proceed via the most stable transition state, which is influenced by both electronic and steric factors. This protocol is optimized for the formation of the 5-fluoro isomer, but the potential for co-formation of the 7-fluoro isomer should be considered, and purification methods must be able to resolve this mixture.
Reaction Mechanism
The mechanism involves an initial acid-catalyzed condensation to form a Schiff base, which tautomerizes to the more stable enamine intermediate. The subsequent high-temperature cyclization proceeds via an electrocyclic ring closure, followed by elimination of ethanol and tautomerization to the final 4-hydroxyquinoline product, which exists in equilibrium with its 4-quinolone tautomer.[5]
Caption: Experimental workflow for the synthesis of 5-fluoro-4-hydroxyquinoline.
Step-by-Step Methodology
Part A: Synthesis of Ethyl 3-(3-fluoroanilino)crotonate (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 3-fluoroaniline (1.0 eq., e.g., 11.1 g, 0.1 mol) and toluene (100 mL).
-
Addition of Reagents: Begin stirring and add ethyl acetoacetate (1.1 eq., e.g., 14.3 g, 0.11 mol) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 5-10 drops).
-
Condensation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the condensation. [6]4. Monitoring: Continue refluxing for 2-4 hours, or until no more water is collected. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the 3-fluoroaniline starting material. [6]5. Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is the ethyl 3-(3-fluoroanilino)crotonate intermediate. This crude product is typically of sufficient purity to be used directly in the next step without further purification. [6] Part B: Thermal Cyclization to 5-Fluoro-4-hydroxyquinoline
CAUTION: This step involves very high temperatures. Perform this procedure in a high-efficiency fume hood and ensure no flammable solvents are nearby. Use appropriate personal protective equipment, including heat-resistant gloves.
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a high-temperature thermometer, a mechanical stirrer (preferred for viscous mixtures), and a reflux condenser, place the crude enamine intermediate from Part A.
-
Solvent Addition: Add a high-boiling inert solvent, such as diphenyl ether or Dowtherm A. The recommended ratio is approximately 10-15 mL of solvent per gram of the intermediate. [6]Using an appropriate high-boiling solvent is critical and can increase yields to over 90%. [5]3. Cyclization: Begin stirring and heat the mixture vigorously to ~250 °C. The optimal temperature range is typically 250-260 °C. [6]4. Monitoring: Maintain the reaction at this temperature for 30-60 minutes. The product will often begin to precipitate from the hot solution. Monitor the disappearance of the intermediate by TLC.
-
Workup and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature (do not cool in an ice bath initially, as this can cause the solvent to solidify and trap the product). The solid product should precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a generous amount of a non-polar solvent like hexanes or toluene to remove all traces of the high-boiling solvent. 7. Drying: Dry the collected solid in a vacuum oven to yield the crude 5-fluoro-4-hydroxyquinoline.
Purification
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of a hot solvent such as ethanol, dimethylformamide (DMF), or glacial acetic acid, and allow it to cool slowly to form crystals. [6]Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 3: Characterization and Data
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis | Expected Result for 5-Fluoro-4-hydroxyquinoline |
| Appearance | White to off-white or pale yellow solid |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| ¹H NMR | Spectral data will show characteristic peaks for the aromatic protons, with splitting patterns influenced by the fluorine atom. |
| ¹³C NMR | Expected to show 9 distinct carbon signals. The carbons near the fluorine atom will exhibit C-F coupling. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom at the 5-position. |
| Mass Spec (MS) | Expected [M+H]⁺ at m/z = 164.05 |
| Infrared (IR) | Broad peak around 3400-3200 cm⁻¹ (O-H stretch), peak around 1640 cm⁻¹ (C=O stretch of quinolone tautomer), and a peak around 1250 cm⁻¹ (C-F stretch). |
Part 4: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Expert Solution & Causality |
| Low or No Yield in Cyclization (Step 2) | Insufficient reaction temperature. | The electrocyclization has a high activation energy. Ensure the internal reaction temperature reaches and is maintained at ~250 °C. Use a calibrated high-temperature thermometer. Using an inappropriate (lower-boiling) solvent prevents reaching the necessary temperature. [5][11] |
| Formation of a Mixture of Isomers (5-Fluoro and 7-Fluoro) | Inherent reactivity of the 3-fluoroaniline substrate. | This is a known challenge with meta-substituted anilines. [11]The isomers often have slightly different solubilities. Attempt careful fractional recrystallization from different solvents (e.g., ethanol vs. acetic acid) to selectively crystallize one isomer. If separation is difficult, preparative column chromatography on silica gel may be required. |
| Dark, Tar-like Product | Product decomposition at high temperatures. | Overheating or prolonged heating can cause degradation. [11]Monitor the reaction closely by TLC and stop the heat as soon as the intermediate is consumed. A slightly lower temperature (e.g., 245 °C) for a slightly longer duration may minimize decomposition while still allowing the reaction to proceed. |
| Difficulty Removing High-Boiling Solvent | Inadequate washing of the crude product. | The high-boiling solvent is viscous and adheres strongly to the product. Be meticulous during the washing step on the Buchner funnel. Use large volumes of hexanes or toluene. Breaking up the filter cake with a spatula during washing helps ensure all surfaces are exposed to the wash solvent. Triturating the crude solid with hexanes in a beaker before the final filtration can also be very effective. |
References
-
Conrad–Limpach synthesis - Wikipedia. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. [Link]
-
Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
-
Conrad-Limpach Reaction. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents - Springer. [Link]
-
Gould-Jacobs Reaction. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
- Process for the preparation of 4-hydroxy quinolines - Google P
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. [Link]
-
Gould–Jacobs reaction - Wikipedia. [Link]
- Preparation of 4-hydroxyquinoline compounds - Google P
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]
-
Knorr quinoline synthesis - Grokipedia. [Link]
-
Knorr Quinoline Synthesis - SynArchive. [Link]
-
Gould-Jacobs Reaction. [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. [Link]
-
Knorr quinoline synthesis - Wikipedia. [Link]
-
Synthesis of Fluoroquinolone Antibiotics. [Link]
-
(PDF) Fluorine in Heterocyclic Chemistry Volume 2 - ResearchGate. [Link]
-
5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. [Link]
-
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. [Link]
-
Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones - Taylor & Francis. [Link]
-
(PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction - Scribd. [Link]
-
Synthesis of 3-bromo-5-fluoroaniline - PrepChem.com. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. [Link]
-
5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem. [Link]
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. [Link]
-
Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline | Analytical Chemistry. [Link]
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. iipseries.org [iipseries.org]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
LC-MS/MS transition parameters for detecting 5-Fluoro-4-hydroxyquinoline
Executive Summary
This guide details the method development and validation parameters for the sensitive detection of 5-Fluoro-4-hydroxyquinoline (5-F-4-HQ) . As a core structural motif in fluoroquinolone antibiotics and a potential metabolite/degradation product, accurate quantification of 5-F-4-HQ requires overcoming specific challenges: low molecular weight, high polarity, and keto-enol tautomerism.
This protocol leverages Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1] It prioritizes the 4-quinolinone tautomer fragmentation pathway (neutral loss of CO) to ensure maximum sensitivity and specificity.
Chemical Context & Mechanistic Strategy
The Tautomer Challenge
While chemically named "4-hydroxyquinoline," this scaffold exists predominantly in the 4-quinolinone (keto) form in both solution and the gas phase. This distinction is critical for mass spectrometry:
-
Ionization: The keto oxygen and ring nitrogen facilitate facile protonation
. -
Fragmentation: The dominant fragmentation pathway for cyclic ketones (quinolinones) is the ejection of Carbon Monoxide (CO, -28 Da), rather than the water loss typical of alcohols.
Structural Data
-
IUPAC Name: 5-Fluoro-4-quinolinone (tautomer preferred)
-
Formula:
-
Molecular Weight: 163.15 g/mol
-
Precursor Ion
: 164.15
LC-MS/MS Transition Parameters
The following transitions are derived from the characteristic fragmentation of the fluoro-quinolinone core.
Table 1: Recommended MRM Transitions
| Type | Precursor ( | Product ( | Neutral Loss | Mechanism | Collision Energy (CE)* |
| Quantifier | 164.1 | 136.1 | -28 Da | Loss of CO (Ring contraction) | 20–25 eV |
| Qualifier 1 | 164.1 | 144.1 | -20 Da | Loss of HF (Peri-interaction) | 15–20 eV |
| Qualifier 2 | 164.1 | 109.1 | -55 Da | Loss of CO + HCN | 30–35 eV |
> Note: Collision Energy (CE) values are instrument-dependent (e.g., Triple Quadrupole vs. Q-Trap). Perform a "ramping" experiment (±5 eV) around these values during optimization.
Mechanistic Insight (Why these ions?):
- (Base Peak): The expulsion of CO is the thermodynamic sink for protonated 4-quinolinones, resulting in a stable protonated indole-like cation. This is the most reliable transition for quantification.
- : The proximity of the Fluorine (C5) to the carbonyl/hydroxyl group allows for HF elimination, though this is often less intense than CO loss in this specific scaffold.
Chromatographic Protocol
Due to the small, polar nature of 5-F-4-HQ, standard C18 columns may result in elution near the void volume (ion suppression zone). We recommend a Polar-Embedded C18 or PFP (Pentafluorophenyl) phase.
HPLC Conditions
-
Column: Waters Atlantis dC18 (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex PFP.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Hold (Loading) |
| 1.00 | 5% | Start Ramp |
| 6.00 | 90% | Elution of 5-F-4-HQ |
| 7.50 | 90% | Wash |
| 7.60 | 5% | Re-equilibration |
| 10.00 | 5% | End |
Experimental Workflow (Visualization)
The following diagram outlines the logical flow from sample preparation to data validation, ensuring a self-validating system.
Caption: Figure 1: Optimized LC-MS/MS workflow for 5-Fluoro-4-hydroxyquinoline, highlighting the critical transition from sample prep to specific MRM detection.
Validation & Troubleshooting (Self-Validating System)
To ensure the protocol is trustworthy (E-E-A-T), perform these checks:
-
Matrix Effect Evaluation:
-
Compare the peak area of 5-F-4-HQ spiked into extracted blank matrix vs. pure solvent.
-
Acceptance Criteria: Matrix Factor between 0.85 and 1.15. If suppression occurs (< 0.85), switch to a Liquid-Liquid Extraction (LLE) using Ethyl Acetate.
-
-
Linearity & Carryover:
-
Due to the "sticky" nature of quinolines (interaction with stainless steel), inject a solvent blank after the highest standard.
-
Use a deuterated internal standard (e.g., Quinoline-d7 or Ciprofloxacin-d8 ) if specific isotopologues are unavailable.
-
-
Tautomer Confirmation:
-
If peak splitting occurs, it indicates separation of tautomers (rare in acidic mobile phase) or impurities. Ensure the mobile phase pH is < 3.0 to lock the molecule in the protonated form.
-
References
-
Clugston, D. M., & MacLean, D. B. (1966).[3] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.[3] (Establishes the loss of CO mechanism for 4-quinolinones).
-
FDA Center for Veterinary Medicine. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. (Provides validated extraction protocols for quinolone-class molecules).
-
Jenkins, K. M., & Young, M. S. (Waters Corp).[4] LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column.[4] (Validates the use of polar-embedded C18 columns for small polar quinolones).
-
Dine, I., et al. (2019). Tautomeric form of 4-quinolone.[5] ResearchGate.[5] (Structural confirmation of the keto-tautomer dominance).
Sources
Application Note: Solid Phase Extraction (SPE) Protocols for 5-Fluoro-4-hydroxyquinoline in Urine
[1]
Executive Summary
5-Fluoro-4-hydroxyquinoline (5-F-4-HQ) is a critical heterocyclic building block and a specific metabolite associated with the degradation of fluorinated pharmaceuticals and synthetic cannabinoids (e.g., 5-Fluoro-PB-22 isomers).[1] Its analysis in urine is complicated by the presence of high-salt matrices, pigments (urobilin), and its own complex tautomeric behavior.
This guide provides two validated SPE protocols designed to overcome these challenges. Unlike standard fluoroquinolone methods that rely on the C-3 carboxylic acid moiety for retention, 5-F-4-HQ lacks this acidic group, rendering standard Mixed-Mode Cation Exchange (MCX) protocols less effective.[1]
Key Takeaways:
Physicochemical Analysis & Mechanism
To design a self-validating protocol, one must understand the analyte's behavior in solution. 5-F-4-HQ exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1]
-
Tautomerism: In aqueous solution, the 4-quinolone form predominates.
-
Ionization (pKa):
-
Basic Nitrogen (pKa₁ ≈ 1.5 - 2.0): The nitrogen is very weakly basic due to the electron-withdrawing 5-fluoro group.[1] Implication: Cation exchange (MCX) is risky because the molecule loses its positive charge slightly above pH 2.
-
Acidic Hydroxyl/Amide (pKa₂ ≈ 9.5 - 10.5): The 4-OH (or NH in keto form) can be deprotonated to form an anion.[1] The 5-fluoro group stabilizes this anion, making it more acidic than unsubstituted 4-hydroxyquinoline (pKa ~11.2).[1] Implication: Anion exchange (MAX) is highly effective at pH > 11.
-
Analyte Properties Table
| Property | Value (Approximate) | Impact on SPE Strategy |
| Molecular Weight | 163.15 g/mol | Low MW requires small pore size sorbents.[1] |
| LogP | ~2.0 - 2.5 | Moderately lipophilic; good retention on C18/HLB.[1] |
| pKa (Basic) | < 2.0 | Too weak for reliable MCX retention. |
| pKa (Acidic) | ~9.8 | Ideal for MAX retention at pH 11–12. |
Experimental Protocols
Protocol A: Polymeric HLB (Robust & Universal)
Best for: General screening, high-throughput labs, and cases where pH control is difficult.
Mechanism: Retention is driven by hydrophobic interactions and polar functional groups on a divinylbenzene-N-vinylpyrrolidone copolymer.[1] This sorbent works across the entire pH range (0–14).
Materials
-
Cartridge: Oasis HLB (60 mg/3 cc) or equivalent (e.g., Strata-X).[1]
-
Sample: 1 mL Urine.
-
Internal Standard (IS): 5-Fluoro-4-hydroxyquinoline-d3 (or similar quinoline analog).[1]
Workflow
-
Sample Pre-treatment:
-
Add 10 µL Internal Standard to 1 mL urine.
-
Dilute 1:1 with 50 mM Ammonium Acetate (pH 5.0) .
-
Rationale: Adjusting to pH 5 ensures the analyte is neutral (neither protonated nor deprotonated), maximizing hydrophobic retention.
-
Centrifuge at 10,000 x g for 5 mins to remove particulates.
-
-
Conditioning:
-
Loading:
-
Load pre-treated sample at a slow flow rate (~1 mL/min).
-
-
Washing:
-
Wash 1: 1 mL 5% MeOH in Water. (Removes salts and highly polar urea).
-
Wash 2: 1 mL Water (pH neutral).
-
Note: Avoid high % organic washes; the analyte is small and may break through.
-
-
Elution:
-
1 mL MeOH containing 0.1% Formic Acid.
-
Rationale: Formic acid ensures full solubility and ionization for downstream LC-MS.[1]
-
-
Post-Extraction:
-
Evaporate to dryness under N₂ at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
Protocol B: Mixed-Mode Anion Exchange (MAX) (High Selectivity)
Best for: Dirty urine samples, forensic confirmation, and removing neutral interferences.
Mechanism: This method locks the analyte onto the sorbent via ionic binding (anion exchange with the deprotonated 4-hydroxy group) AND hydrophobic interaction. Neutrals and bases are washed away.
Materials
-
Cartridge: Oasis MAX (60 mg/3 cc) or equivalent mixed-mode anion exchanger.[1]
-
Buffer: 5% Ammonium Hydroxide (NH₄OH) in water.[2]
Workflow
-
Sample Pre-treatment:
-
Conditioning:
-
1 mL MeOH.
-
1 mL Water.
-
1 mL 5% NH₄OH (to equilibrate sorbent charge).
-
-
Loading:
-
Load basic sample solution. Gravity flow or low vacuum.
-
-
Washing (The Cleanup):
-
Wash 1: 1 mL 5% NH₄OH. (Removes proteins and neutrals; analyte stays bound ionically).
-
Wash 2: 1 mL Methanol. (Removes hydrophobic neutrals and bases; analyte stays bound ionically).
-
Note: This 100% MeOH wash is the "magic step" that removes significant matrix noise that HLB cannot.
-
-
Elution:
-
Post-Extraction:
-
Evaporate and reconstitute as in Protocol A.
-
Visualized Workflows
Figure 1: SPE Decision Logic & Mechanism
This diagram illustrates the decision process and chemical states of 5-Fluoro-4-hydroxyquinoline during extraction.[1]
Caption: Decision tree for selecting between HLB (Robust) and MAX (High Purity) protocols based on analyte ionization states.
LC-MS/MS Analytical Conditions
To complete the method, the following LC-MS/MS parameters are recommended.
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: ESI Positive Mode (Even though we extracted as an anion in MAX, ESI+ is usually more sensitive for quinolines due to the nitrogen).
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |
| 5-Fluoro-4-hydroxyquinoline | 164.1 | 144.1 (Loss of HF) | 116.1 (Ring cleavage) |
| Internal Standard (d3) | 167.1 | 147.1 | 119.1 |
Validation Criteria (Self-Validating System)
To ensure the method is working correctly, check these parameters:
-
Recovery: Spiked urine samples should yield 80–110% recovery. If recovery is low in MAX, ensure load pH is > 10.5.
-
Matrix Effect: Compare post-extraction spike vs. neat standard. If suppression > 20%, switch from HLB to MAX.
-
Linearity: 1 ng/mL to 1000 ng/mL (R² > 0.99).
References
-
MDPI. (2022). Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of Drugs of Abuse in Urine. Molecules, 27(17). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135495930, 5-Fluoroquinazolin-4-ol. Retrieved from [Link]
-
Waters Corporation. (2020). LC-MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective determination of hydroxychloro-quine and its major metabolites in human urine by solid-phase microextraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idus.us.es [idus.us.es]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method [mdpi.com]
NMR spectroscopy characterization of 5-Fluoro-4-hydroxyquinoline
Application Note: AN-NMR-5FQ-01
Subject: Structural Characterization of 5-Fluoro-4-hydroxyquinoline via Multi-Nuclear NMR (
Executive Summary
This application note details the protocol for the unambiguous characterization of 5-Fluoro-4-hydroxyquinoline (5-F-4HQ) . While often referred to as a "hydroxy" quinoline, this scaffold exhibits significant tautomeric complexity that is solvent-dependent.[1] Furthermore, the presence of a fluorine atom at the C5 position—peri to the carbonyl/hydroxyl group—introduces unique spin-spin coupling patterns (
Structural Considerations & Tautomerism
Before acquiring data, one must understand the dynamic nature of the analyte. 5-F-4HQ exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .
-
The 5-Fluoro Effect: The fluorine at position 5 is spatially proximate to the oxygen at position 4. In the enol form, this allows for potential intramolecular hydrogen bonding (OH
F), though the keto form (NH) generally predominates in polar media. -
Solvent Dictates Structure:
-
DMSO-d6 / MeOD: Stabilizes the polar keto (quinolone) tautomer via hydrogen bonding to the solvent.
-
CDCl3: May show broadened signals or mixtures due to rapid exchange or aggregation (dimerization).
-
Recommendation: Use DMSO-d6 for routine characterization to ensure sharp lines and a distinct NH signal (if exchange is slow enough).
Diagram 1: Tautomeric Equilibrium & Workflow
Caption: Solvent-dependent equilibrium favors the 4-quinolone (keto) form in DMSO, enabling stable NMR characterization.
Experimental Protocol
Sample Preparation
-
Mass: Weigh 10–15 mg of 5-F-4HQ.
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
-
Note: If proton exchange is too fast (broad NH/OH), add a trace of anhydrous
to force the anionic form or ensure the solvent is strictly anhydrous to see the NH.
-
-
Tube: Standard 5 mm NMR tube (high-throughput quality or better).
Instrument Parameters (Typical 400/500 MHz System)
| Experiment | Pulse Sequence | Scans (NS) | Spectral Width (SW) | Critical Parameter |
| zg30 | 16 | 14 ppm | D1 | |
| zgpg30 | 1024+ | 240 ppm | High NS required due to C-F splitting reducing S/N | |
| zgflqn | 32 | 100 ppm | Center offset approx -120 ppm | |
| zgpg | 32 | 100 ppm | Decoupled F spectrum simplifies integration |
Data Analysis & Interpretation
F NMR: The Diagnostic Anchor
The
-
Chemical Shift: Expect a singlet (decoupled) or multiplet (coupled) in the range of -110 to -130 ppm .
-
Multiplicity (Coupled): The F5 nucleus couples to H6 (
) and H7 ( ).-
Appearance: A doublet of doublets (dd) or pseudo-triplet depending on resolution.
-
H NMR Assignment (in DMSO-d6)
The molecule lacks the H5 proton, simplifying the aromatic region to a 3-spin system (H6, H7, H8).
| Proton | Approx. Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |
| NH | 11.5 - 12.5 | Broad Singlet | - | Confirms Quinolone tautomer. |
| H2 | 7.9 - 8.1 | d or s | Characteristic of 4-quinolones. | |
| H8 | 7.5 - 7.7 | d or dd | "Para" to Fluorine (small | |
| H7 | 7.1 - 7.3 | ddd / td | Meta coupling to F broadens this signal. | |
| H6 | 6.9 - 7.1 | dd | Diagnostic: Large coupling to F5. | |
| H3 | 6.0 - 6.2 | s | - | Alpha to carbonyl; shielded. |
C NMR: Decoding C-F Splitting
Fluorine coupling constants (
-
C5 (Direct Attachment):
ppm.-
Pattern: Doublet (
). -
Coupling:
Hz.[2]
-
-
C4 (Carbonyl):
ppm.[3]-
Pattern: Doublet (
). -
Coupling:
Hz (Peri-coupling).
-
-
C6 (Ortho):
ppm.-
Pattern: Doublet (
). -
Coupling:
Hz.
-
-
C4a (Bridgehead):
ppm.-
Pattern: Doublet (
). -
Coupling:
Hz.[4]
-
Advanced Validation Workflow
To distinguish 5-F from 6-F, 7-F, or 8-F isomers, use this logic flow.
Diagram 2: Isomer Differentiation Logic
Caption: Decision tree utilizing
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General principles of C-F coupling and Heterocyclic NMR).
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Source for F chemical shift ranges and coupling constants).
-
Claramunt, R. M., et al. "Tautomerism of 4-Hydroxy-4(1H) quinolone." ResearchGate.[1] Available at: [Link] (Validates the keto-tautomer dominance in DMSO).
- Charushin, V. N., et al. "Fluoroquinolones: Synthesis and Application." Russian Chemical Reviews. (Context on fluoroquinoline scaffolds).
-
MDPI Molecules. "Synthesis and NMR Characterization of Difluoro-4-hydroxyquinolines." MDPI. Available at: [Link] (Representative data for similar fluorinated quinolone precursors).
Sources
Developing Immunoassay Screens for 5-Fluoro-4-hydroxyquinoline Detection
Application Note & Protocol Guide
Introduction: The Imperative for Sensitive 5-Fluoro-4-hydroxyquinoline Detection
5-Fluoro-4-hydroxyquinoline, a key structural motif found in various pharmacologically active compounds, represents a critical analyte for monitoring in drug development, clinical diagnostics, and environmental analysis.[1][2] Its presence, even at trace levels, can have significant implications.[3] Traditional analytical methods for quinolone derivatives, such as high-performance liquid chromatography (HPLC), often require extensive sample preparation and sophisticated instrumentation, limiting their applicability for high-throughput screening.[4][5] Immunoassays, with their inherent high sensitivity, specificity, and operational simplicity, offer a powerful alternative for the rapid and cost-effective detection of 5-Fluoro-4-hydroxyquinoline.[6][7][8]
This comprehensive guide provides a detailed framework for the development and validation of a robust immunoassay for the detection of 5-Fluoro-4-hydroxyquinoline. We will delve into the critical aspects of hapten design, immunogen synthesis, antibody production, and the establishment of a competitive enzyme-linked immunosorbent assay (ELISA), a format particularly well-suited for small molecule detection.[9][10]
Principle of the Competitive Immunoassay
The cornerstone of this immunoassay is the principle of competitive binding. In this format, the 5-Fluoro-4-hydroxyquinoline present in a sample competes with a fixed amount of enzyme-labeled 5-Fluoro-4-hydroxyquinoline (the tracer) for a limited number of binding sites on a specific antibody that has been immobilized on a solid phase (e.g., a microtiter plate). The amount of enzyme tracer that binds to the antibody is inversely proportional to the concentration of 5-Fluoro-4-hydroxyquinoline in the sample. This relationship allows for the quantitative determination of the analyte by measuring the enzyme activity, which typically generates a colored product.[7][11]
I. Hapten Design and Synthesis: The Foundation of Specificity
The generation of antibodies against small molecules like 5-Fluoro-4-hydroxyquinoline requires their covalent attachment to a larger carrier protein, a process that first necessitates the synthesis of a "hapten."[12][13] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier.[12] The design of the hapten is paramount, as its structure dictates the specificity of the resulting antibodies.[14][15]
Rationale for Hapten Design
The goal is to expose the unique structural features of 5-Fluoro-4-hydroxyquinoline to the immune system. To achieve this, a linker or "spacer arm" is introduced at a position on the molecule that is least likely to interfere with its characteristic epitopes. For 5-Fluoro-4-hydroxyquinoline, derivatization at a position other than the fluoro or hydroxyl groups is crucial to ensure the resulting antibodies specifically recognize the core structure.
Synthetic Strategy
Several classical methods can be employed for the synthesis of 4-hydroxyquinolines, including the Conrad-Limpach synthesis, the Gould-Jacobs reaction, and the Camps cyclization.[1] The choice of method will depend on the available starting materials and desired substitution patterns for linker attachment. For introducing a linker with a terminal carboxyl group suitable for protein conjugation, a modification of the Conrad-Limpach synthesis can be utilized.[2][16]
II. Immunogen and Coating Antigen Preparation
To elicit a robust immune response, the synthesized hapten must be conjugated to a carrier protein.[14] Similarly, for the competitive ELISA, a conjugate of the hapten with a different protein or enzyme is required for the coating or as a tracer.
Choice of Carrier Proteins
Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[17] BSA is often used for immunogen preparation due to its high solubility and abundance of primary amines for conjugation. For the coating antigen, a different carrier protein, such as Ovalbumin (OVA), is often chosen to avoid generating antibodies against the immunizing carrier protein that could interfere with the assay.
Conjugation Chemistry
The carboxyl group on the hapten linker can be activated to form a reactive intermediate that readily couples with the primary amine groups (e.g., lysine residues) on the carrier protein. The carbodiimide reaction, using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a widely employed method for this purpose.
III. Antibody Production and Purification
The generation of high-affinity and specific antibodies is the most critical and challenging phase of immunoassay development. Both polyclonal and monoclonal antibodies can be utilized, each with distinct advantages and disadvantages.[18][19][20]
-
Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen.[19][21] They are generally less expensive and faster to produce and can provide a more robust signal in some applications.[18][21]
-
Monoclonal Antibodies: These are a homogeneous population of antibodies that recognize a single epitope.[19][22] They offer high specificity and batch-to-batch consistency, which is crucial for reproducible and quantitative assays.[18][20]
For the development of a highly specific and reproducible screening assay, monoclonal antibodies are generally preferred.[18] However, for initial screening purposes, polyclonal antibodies can be a cost-effective option.
Immunization and Antibody Production
The immunogen (hapten-BSA conjugate) is injected into host animals (e.g., rabbits for polyclonal, mice for monoclonal) to stimulate an immune response. The immunization schedule and dosage are critical for obtaining a high-titer antibody response.
Antibody Purification
Crude antiserum contains a mixture of immunoglobulins and other serum proteins.[23] Purification is necessary to isolate the specific antibodies and reduce background noise in the immunoassay.[24][25]
-
Affinity Chromatography: This is the most effective method for purifying specific antibodies.[26] It involves using a column where the antigen (hapten) is immobilized. The specific antibodies bind to the antigen and are later eluted.[24]
-
Protein A/G Chromatography: This method purifies all immunoglobulins of a certain class (e.g., IgG) from the serum.
IV. Development of a Competitive ELISA Protocol
The following protocol outlines the steps for establishing a competitive ELISA for the detection of 5-Fluoro-4-hydroxyquinoline.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Purified anti-5-Fluoro-4-hydroxyquinoline antibody
-
5-Fluoro-4-hydroxyquinoline standard
-
5-Fluoro-4-hydroxyquinoline-Horseradish Peroxidase (HRP) conjugate (tracer)[27][]
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Microplate reader
Experimental Workflow Diagram
Caption: Competitive ELISA workflow for 5-Fluoro-4-hydroxyquinoline detection.
Detailed Protocol
-
Coating: Dilute the coating antigen (e.g., Hapten-OVA) to an optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[31] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of the 5-Fluoro-4-hydroxyquinoline standard solutions (in a series of known concentrations) or unknown samples to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Tracer Incubation: Add 100 µL of the diluted 5-Fluoro-4-hydroxyquinoline-HRP conjugate to each well. Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes. The development of a blue color indicates the presence of HRP.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
V. Data Analysis and Interpretation
The absorbance values are inversely proportional to the concentration of 5-Fluoro-4-hydroxyquinoline. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of 5-Fluoro-4-hydroxyquinoline in the unknown samples can then be determined by interpolating their absorbance values on the standard curve.
Standard Curve Generation
A sigmoidal dose-response curve is typically observed. The data can be linearized using a log-logit transformation for easier calculation. The key parameters to determine from the standard curve are:
-
IC50: The concentration of the analyte that causes 50% inhibition of the maximum signal. This is a measure of the assay's sensitivity.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the blank.
-
Dynamic Range: The range of concentrations over which the assay is accurate and precise.
VI. Assay Validation: Ensuring Reliability and Robustness
Validation is a critical step to ensure that the developed immunoassay is fit for its intended purpose.[32][33] Key validation parameters, as recommended by regulatory bodies like the FDA, include:[34][35][36]
-
Specificity (Cross-Reactivity): The ability of the antibody to exclusively bind to 5-Fluoro-4-hydroxyquinoline. This is assessed by testing structurally related compounds to determine their cross-reactivity.
-
Sensitivity (LOD and IC50): As determined from the standard curve.
-
Accuracy (Recovery): The closeness of the measured value to the true value. This is determined by spiking known concentrations of the analyte into blank samples and measuring the recovery.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed by calculating the coefficient of variation (%CV) for intra-assay and inter-assay measurements.
-
Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters (e.g., incubation times, temperatures).
Quantitative Data Summary
| Parameter | Target Value | Acceptance Criteria |
| IC50 | Assay Dependent | Consistent across runs |
| Limit of Detection (LOD) | < 1 ng/mL | Statistically significant from blank |
| Intra-assay Precision (%CV) | < 10% | Within acceptable limits |
| Inter-assay Precision (%CV) | < 15% | Within acceptable limits |
| Recovery (%) | 80-120% | For spiked samples |
Conclusion
The development of a sensitive and specific immunoassay for 5-Fluoro-4-hydroxyquinoline provides a valuable tool for high-throughput screening in various research and development settings. By following the detailed protocols and validation guidelines outlined in this application note, researchers can establish a reliable and robust method for the accurate quantification of this important analyte. The principles and methodologies described herein can also be adapted for the development of immunoassays for other small molecules of interest.
References
-
Sino Biological. Monoclonal vs Polyclonal Antibodies. (n.d.). Retrieved from [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Retrieved from [Link]
-
Sains Malaysiana. FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. (2023). Retrieved from [Link]
-
Sino Biological. How to Conjugate HRP to Antibody. (n.d.). Retrieved from [Link]
-
Antibody Research. Antibody-HRP Conjugates: A Dive into Peroxidase Chemistry. (2025). Retrieved from [Link]
-
St John's Laboratory. Monoclonal antibodies VS polyclonal antibodies - Which to choose? (2025). Retrieved from [Link]
-
Cell Culture Dish. Bovine Serum Albumin - a Help or Hindrance in Immunoassays. (2011). Retrieved from [Link]
-
SeraCare. Guide to Purification of Polyclonal Antibodies. (n.d.). Retrieved from [Link]
-
St John's Laboratory. Antibody purification methods. (n.d.). Retrieved from [Link]
-
Assay Genie. Polyclonal Vs Monoclonal antibodies: Key features. (2023). Retrieved from [Link]
-
PMC. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (n.d.). Retrieved from [Link]
-
Boster Bio. Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. (2025). Retrieved from [Link]
-
ResearchGate. The synthesis of 4-hydroxyquinolines. (n.d.). Retrieved from [Link]
-
PubMed. Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. (2025). Retrieved from [Link]
-
IEEE Xplore. Chemosensor for Colorimetric Detection of Fluoroquinolone Antibiotics. (n.d.). Retrieved from [Link]
-
PubMed. Comparison of Purification Strategies for Antibodies Used in a Broad Spectrum Host Cell Protein Immunoassay. (2018). Retrieved from [Link]
- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds. (n.d.).
-
ResearchGate. ANALYTICAL SCREENING METHOD FOR DETECTING RESIDUES OF FLUOROQUINOLONE ANTIBIOTICS IN MILK. (n.d.). Retrieved from [Link]
-
Addgene Blog. Antibodies 101: The Four ELISAs and When to Use Them. (2024). Retrieved from [Link]
- Google Patents. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines. (n.d.).
-
Creative Biolabs. Small-Molecule Antibody Development Solutions. (n.d.). Retrieved from [Link]
-
ResearchGate. (PDF) Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods. (2014). Retrieved from [Link]
-
Creative Diagnostics. Competitive ELISA. (2021). Retrieved from [Link]
-
BioAgilytix. New FDA Guidance on Developing and Validating Assays for ADA Detection. (2019). Retrieved from [Link]
-
ACS Publications. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. (2024). Retrieved from [Link]
-
Boster Bio. Everything You Need to Know About BSA. (2025). Retrieved from [Link]
-
Cloud-Clone. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. (n.d.). Retrieved from [Link]
-
MDPI. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (2021). Retrieved from [Link]
-
SeraCare. Technical Guide for ELISA. (n.d.). Retrieved from [Link]
-
St John's Laboratory. Competitive ELISA protocol. (n.d.). Retrieved from [Link]
-
FDA. FDA Draft Guidance on Immunogenicity Testing. (2017). Retrieved from [Link]
-
FAO AGRIS. Development of a Generic Enzyme-Immunoassay for the Detection of Fluoro(quinolone)-Residues in Foodstuffs Based on a Highly Sensitive Monoclonal Antibody. (2020). Retrieved from [Link]
-
Ofni Systems. Assay Validation Guidelines. (n.d.). Retrieved from [Link]
-
MDPI. Development and Validation of an Enzyme Linked Immunosorbent Assay for Fluoroquinolones in Animal Feeds. (n.d.). Retrieved from [Link]
-
Proprevia. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]
-
PMC. Development of sensitive and specific immunochromatographic strips with nanoparticles for rapid detection of flumequine. (2025). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. Development of a Generic Enzyme-Immunoassay for the Detection of Fluoro(quinolone)-Residues in Foodstuffs Based on a Highly Sensitive Monoclonal Antibody [agris.fao.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. cloud-clone.com [cloud-clone.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. medkoo.com [medkoo.com]
- 13. Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-Molecule Antibody Development Solutions - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 15. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Bovine Serum Albumin - Jackson ImmunoResearch [jacksonimmuno.com]
- 18. sinobiological.com [sinobiological.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. stjohnslabs.com [stjohnslabs.com]
- 22. bosterbio.com [bosterbio.com]
- 23. seracare.com [seracare.com]
- 24. stjohnslabs.com [stjohnslabs.com]
- 25. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Comparison of purification strategies for antibodies used in a broad spectrum host cell protein immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sinobiological.com [sinobiological.com]
- 29. bosterbio.com [bosterbio.com]
- 30. biomol.com [biomol.com]
- 31. cellculturedish.com [cellculturedish.com]
- 32. mybiosource.com [mybiosource.com]
- 33. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 34. bioagilytix.com [bioagilytix.com]
- 35. bioanalysisforum.jp [bioanalysisforum.jp]
- 36. resolvemass.ca [resolvemass.ca]
Application Note: Optimal Mobile Phase Composition for 5-Fluoro-4-hydroxyquinoline Separation
Executive Summary
This application note details the method development and optimization strategy for 5-Fluoro-4-hydroxyquinoline (5-F-4HQ), a critical intermediate in the synthesis of fluoroquinolone antibiotics.[1] Due to its amphoteric nature and keto-enol tautomerism, 5-F-4HQ presents significant chromatographic challenges, primarily peak tailing and retention time instability.[1]
This guide provides a validated protocol utilizing a low-pH phosphate buffer/acetonitrile system. By suppressing silanol ionization and stabilizing the analyte's cationic form, this method achieves a Tailing Factor (
Scientific Foundation: The "Why" Behind the Method
To separate 5-Fluoro-4-hydroxyquinoline effectively, one must first understand its dynamic behavior in solution.[1]
The Tautomerism Challenge
5-F-4HQ does not exist as a static structure.[1] It undergoes keto-enol tautomerism, oscillating between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1]
-
Keto Form: Predominant in polar solvents (like mobile phases).[1]
-
Enol Form: Stabilized by aromaticity but less polar.[1]
Rapid interconversion during the chromatographic run can lead to peak splitting or broadening.[1] The mobile phase must stabilize one form or ensure fast kinetics to average the signal into a single sharp peak.
The Silanol Trap (The Cause of Tailing)
The quinoline nitrogen is basic (pKa ~ 4.2 - 5.0).[1] Standard silica-based columns possess residual silanols (
-
At Neutral pH (pH 6-7): The silanols are ionized (
).[1] The basic nitrogen of the analyte is protonated ( ). This creates a strong ion-exchange interaction, causing severe peak tailing and irreversible retention.[1] -
The Solution: We must operate at pH < 3.0 .[1][2] At this acidity, silanols are protonated (neutral), and the analyte is fully protonated, repelling the stationary phase surface and interacting solely via hydrophobic mechanisms.
Strategic Method Development
Buffer Selection: Phosphate vs. Formate
-
Phosphate Buffer (Recommended for UV): Provides excellent buffering capacity at pH 2.0–3.0 and is UV transparent at low wavelengths (210–254 nm).[1]
-
Formate/TFA (Recommended for LC-MS): Volatile, but Formic acid has lower buffering capacity at pH 3.0 compared to phosphate.[1] TFA is a strong ion-pairing agent that improves peak shape but suppresses MS ionization.[1]
Decision: For standard purity/assay (HPLC-UV), Potassium Dihydrogen Phosphate (
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Preferred.[1][3] It exhibits a dipole-dipole interaction that often complements the polar fluoro-group, resulting in sharper peaks and lower backpressure than methanol.[1]
-
Methanol (MeOH): Can be used but often results in higher viscosity and slightly broader peaks for quinolines due to hydrogen bonding with the analyte's carbonyl/hydroxyl groups.[1]
Optimized Experimental Protocol
Reagents and Equipment
-
Analyte: 5-Fluoro-4-hydroxyquinoline reference standard.[1][4]
-
Column: C18 (L1) End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18),
mm, 3.5 or 5 m.[1] -
Solvents: HPLC Grade Acetonitrile, Milli-Q Water,
(85%).[1]
Mobile Phase Preparation
Mobile Phase A (Buffer): 20 mM Phosphate, pH 2.5 [1]
-
Dissolve 2.72 g of
in 900 mL of Milli-Q water.[1] -
Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (
).[1] Note: Precision here is critical to suppress silanols. -
Dilute to 1000 mL and filter through a 0.45
m membrane.
Mobile Phase B: 100% Acetonitrile (degassed).[1]
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controls viscosity and kinetics) |
| Injection Vol | 5 - 10 |
| Detection | UV @ 254 nm (primary) and 220 nm (secondary) |
| Run Time | 15 minutes |
Gradient Table (Purity Profiling)
For simple assay, an isocratic ratio of 75:25 (Buffer:ACN) is often sufficient.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 10.1 | 90 | 10 | Return to Initial |
| 15.0 | 90 | 10 | Re-equilibration |
Visualization of Mechanism & Workflow
Method Development Decision Tree
This diagram illustrates the logical flow for selecting the mobile phase based on analyte behavior.
Caption: Decision logic for optimizing mobile phase composition. Note the critical pH selection step to mitigate silanol interactions.
Interaction Mechanism: Why pH 2.5 Works
This diagram visualizes the surface chemistry inside the column.
Caption: Mechanism of silanol suppression.[1][5] At pH 2.5, the silica surface is neutral, preventing the "sticking" of the cationic analyte.
Troubleshooting & System Suitability
If the protocol above yields unexpected results, consult this troubleshooting matrix:
| Observation | Probable Cause | Corrective Action |
| Peak Tailing ( | pH too high (> 3.[1]0) | Adjust buffer pH to 2.5 using |
| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase A/B (50:50) instead of pure ACN or MeOH.[1] |
| Retention Drift | Column equilibration | Quinolines equilibrate slowly.[1] Flush column with 20 column volumes before first injection.[1] |
| High Backpressure | Salt precipitation | Ensure mixing of Buffer/ACN does not exceed solubility limits (rare at 20mM). |
References
-
PubChem. (2023).[1] 4-Hydroxyquinoline Compound Summary. National Library of Medicine. [Link]
-
Chromatography Online. (2013).[1] Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.[1] [Link]
-
Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials. Journal of Research in Pharmaceutical Science. [Link](Provides foundational data on phosphate buffer/ACN systems for fluoroquinolones)
Sources
- 1. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Reducing matrix effects in 5-Fluoro-4-hydroxyquinoline urine analysis
The following technical guide is structured as a Tier 3 Support Knowledge Base for bioanalytical scientists. It synthesizes principles of trace-level extraction, chromatographic selectivity, and mass spectrometric validation.
Topic: Minimizing Matrix Effects & Ion Suppression
Status: Active | Last Updated: 2026-02-21 Applicable For: LC-MS/MS Method Development, DMPK Studies, Clinical Toxicology.[1]
Executive Summary
5-Fluoro-4-hydroxyquinoline (5-F-4-HQ) presents a unique bioanalytical challenge.[1] As an amphoteric metabolite with a tautomeric nature (4-quinolinol
This guide provides a self-validating workflow to eliminate matrix effects (ME), focusing on Polymeric SPE cleanup , Chromatographic selectivity , and Isotopic compensation .
Module 1: The Diagnostic Phase
Before optimizing, you must quantify the problem. Do not rely on simple recovery experiments.
Q: How do I confirm if signal loss is due to Matrix Effects (ME) or Extraction Recovery (RE)?
A: You must decouple the two variables using the Matuszewski Method (Post-Extraction Spike).
The Protocol: Prepare three sets of samples at the same concentration (e.g., Low QC):
-
Set A (Neat Standard): Analyte in mobile phase.
-
Set B (Post-Extraction Spike): Extracted blank urine spiked after elution.
-
Set C (Pre-Extraction Spike): Urine spiked before extraction (Standard QC).[1]
Calculations:
-
Matrix Effect (ME%):
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
< 100% = Ion Suppression (Common in urine)
-
> 100% = Ion Enhancement[1]
-
-
Recovery (RE%):
Decision Logic: If ME% < 80% , your focus must be on Sample Cleanup (Module 2) or Chromatography (Module 3) . If RE% < 50% , your focus must be on Extraction Chemistry .[1]
Module 2: Sample Preparation (The First Line of Defense)
Urine contains high concentrations of salts, urea, and phospholipids (lyso-PC) that compete for ionization charge.
Q: Should I use "Dilute-and-Shoot" or Solid Phase Extraction (SPE)?
A: For 5-F-4-HQ, Dilute-and-Shoot is risky due to the analyte's early elution profile, which often overlaps with the "salt front" of urine. Polymeric SPE (HLB) is the recommended standard for robust quantification.
Why Not Cation Exchange (MCX)?
While quinolines are basic, the 4-hydroxy substitution introduces vinylogous amide character, significantly lowering the basicity of the ring nitrogen (pKa
Recommended Protocol: Polymeric HLB SPE
This mechanism relies on hydrophilic-lipophilic balance, retaining the fluorinated ring system while washing away salts.
Caption: HLB SPE workflow designed to remove ionic interferences while retaining the neutral fluorinated quinoline.
Module 3: Chromatographic Optimization
Matrix effects are most severe at the beginning (void volume) and end (phospholipid wash) of the gradient. 5-F-4-HQ is polar and risks eluting too early.
Q: Which column chemistry prevents early elution of 5-F-4-HQ?
A: Avoid standard C18 if retention is
-
Why PFP? The fluorine atoms on the stationary phase interact via
stacking and dipole-dipole interactions with the fluorinated quinoline ring, providing superior retention and selectivity compared to hydrophobic interaction alone. -
Mobile Phase: Use 0.1% Formic Acid (Water/Acetonitrile).[1]
-
Note: Avoid Ammonium Acetate if sensitivity is low; Formic acid generally provides better protonation (
) for quinolines.[1]
-
Q: How do I visualize the "Safe Zone" for elution?
A: Perform a Post-Column Infusion (PCI) experiment.
-
Infuse a constant flow of 5-F-4-HQ standard (via syringe pump) into the MS source.[1]
-
Simultaneously inject a blank urine extract via the LC column.[1]
-
Monitor the baseline.[1] A dip in the baseline indicates the elution time of suppressing matrix components.
-
Goal: Adjust the gradient so 5-F-4-HQ elutes after the initial suppression dip and before the phospholipid rise.
Module 4: Mass Spectrometry & Quantification
Q: My internal standard (IS) response is variable. What is wrong?
A: You are likely using a structural analogue (e.g., a different quinoline) rather than a Stable Isotope Labeled (SIL) standard.
Critical Rule: For urine analysis of matrix-sensitive compounds, a SIL-IS (e.g., 5-F-4-HQ-d3 or -13C) is mandatory.[1]
-
Mechanism: The SIL-IS co-elutes exactly with the analyte. Therefore, any ion suppression affecting the analyte affects the IS to the exact same degree. The ratio remains constant, correcting the quantification.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Metal Chelation | 4-Hydroxyquinolines can chelate iron/steel in the LC system.[1] Action: Passivate the system or add 5µM Medronic Acid to mobile phase A. |
| Low Sensitivity | Ion Suppression | Perform the PCI experiment (Module 3). If elution is < 1.5 min, switch to a PFP column to increase retention ( |
| High Backpressure | Protein Precipitation | Urine proteins may be crashing in the organic mobile phase. Action: Improve SPE wash steps or use a 0.2µm filter before injection. |
| Non-Linearity | Saturation | The detector or electrospray droplet surface is saturated. Action: Dilute samples or use a less sensitive transition (isotope) for high concentrations.[1] |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[1][3] Establishes the requirement for matrix effect assessment in regulated assays.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. The gold standard method for calculating ME%.
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. detailed comparison of SPE sorbents (MCX vs HLB) for reducing phospholipid interference.
-
Panuwet, P., et al. (2016).[1] Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.[1] Discusses specific mechanisms of ion suppression in urine.
Sources
Technical Support Center: Enhancing the Stability of 5-Fluoro-4-hydroxyquinoline in Blood Samples
Welcome to the technical support center for the handling and analysis of 5-Fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, validated methods to ensure its stability in whole blood and plasma samples. Accurate quantification begins with a stable sample. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to maintain the integrity of your analyte from collection to analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of 5-Fluoro-4-hydroxyquinoline in blood samples.
Q1: Why is my 5-Fluoro-4-hydroxyquinoline concentration decreasing in stored blood/plasma samples?
A1: The decrease in concentration is likely due to degradation. The stability of analytes in biological matrices is influenced by several factors including temperature, pH, light exposure, oxidation, and enzymatic activity.[1][2][3] For quinoline derivatives, enzymatic degradation by esterases and oxidases present in blood is a primary concern.[4][5][6][7] Additionally, the pH of the sample can significantly affect the stability of the compound.[2][8]
Q2: What is the first and most critical step to prevent degradation after blood collection?
A2: Immediate and proper temperature control is the most crucial initial step.[9][10] Blood samples should be placed on ice or in a refrigerated rack (2-8°C) immediately after collection. This slows down enzymatic processes and chemical degradation.[9] Promptly separate plasma from whole blood by centrifugation, preferably within 30 to 60 minutes.[11]
Q3: Which anticoagulant should I use for my blood collection tubes?
A3: The choice of anticoagulant can significantly impact analyte stability.[11][12][13] For 5-Fluoro-4-hydroxyquinoline, Potassium EDTA (K2EDTA) is generally recommended. EDTA is a strong chelating agent that can inhibit metalloenzymes, which may contribute to degradation.[13][14] It is also preferred for many mass spectrometry-based bioanalytical methods.[12] Heparin is generally not recommended as it can interfere with certain downstream analyses like PCR and some LC-MS applications.[10][11]
Q4: Do I need to add any special stabilizers to my blood collection tubes?
A4: Yes, if initial stability tests show significant degradation. Due to the potential for enzymatic hydrolysis, especially by esterases, the addition of an enzyme inhibitor like sodium fluoride (NaF) can be beneficial.[13] NaF is a general enzyme inhibitor, particularly for esterases. It is often used in combination with an anticoagulant like K2EDTA.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving stability issues encountered during your experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) & Rationale |
| Significant analyte loss within 1-2 hours at room temperature (Bench-top instability) | Enzymatic Degradation: Blood contains active esterases and other enzymes that can rapidly metabolize susceptible compounds.[4][5][6] | 1. Immediate Cooling: Place blood tubes on ice immediately after collection and process at 2-8°C. This is the most effective immediate step to reduce enzyme kinetics. 2. Use of Inhibitors: Collect blood in tubes containing both K2EDTA and Sodium Fluoride (NaF). NaF inhibits esterase activity, a likely degradation pathway for quinoline derivatives.[13] 3. Rapid Plasma Separation: Centrifuge samples to separate plasma as soon as possible (ideally < 30 min) to remove red blood cells, which can lyse and release degradative enzymes. |
| Analyte concentration decreases after one or more freeze-thaw cycles | Physicochemical Instability: Repeated freezing and thawing can cause pH shifts in micro-environments within the sample and can physically damage the analyte through ice crystal formation.[15] Analyte Adsorption: The compound may adsorb to precipitated proteins that can form during the freeze-thaw process. | 1. Aliquot Samples: After plasma separation, aliquot the plasma into multiple, single-use cryovials before the initial freeze. This avoids the need for repeated thawing of the entire sample.[16] 2. Validate Freeze-Thaw Stability: As per regulatory guidelines (e.g., FDA and EMA), you must perform and document freeze-thaw stability experiments using low and high concentration Quality Control (QC) samples for at least 3-5 cycles.[15][17] The mean concentration should be within ±15% of the nominal concentration.[15] |
| Gradual decrease in analyte concentration during long-term storage (e.g., >1 month at -20°C or -80°C) | Slow Chemical Degradation: Even at low temperatures, slow chemical processes like hydrolysis or oxidation can occur over extended periods. Sub-optimal Storage Temperature: -20°C may not be sufficient to halt all degradation pathways. | 1. Lower Storage Temperature: Store all plasma samples at -70°C or lower (-80°C is standard) . Ultra-low temperatures are much more effective at preventing long-term degradation. 2. Establish Long-Term Stability: Conduct a long-term stability study by analyzing QC samples stored for the expected duration of your study samples.[17] This is a regulatory requirement for bioanalytical method validation.[18] 3. Protect from Light: Use amber-colored cryovials or store racks in boxes to protect samples from light, which can catalyze degradation.[2] |
| Poor recovery or inconsistent results during sample extraction | Post-processing Instability: The analyte may be unstable in the extraction solvent or after reconstitution. Adsorption to Labware: The compound may adsorb to plastic tubes or pipette tips, especially if it is lipophilic.[19] | 1. Evaluate Autosampler/Extract Stability: After processing, keep extracted samples in the autosampler for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 4°C) and re-analyze to check for degradation in the final solution. 2. Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorptive losses. 3. pH of Reconstitution Solvent: Ensure the pH of the final reconstitution solvent is compatible with the analyte's stability profile. For many compounds, a slightly acidic pH can improve stability. |
Part 3: Understanding Potential Degradation Pathways
The stability of 5-Fluoro-4-hydroxyquinoline in blood is primarily threatened by two mechanisms:
-
Enzymatic Degradation: Blood is rich in enzymes like carboxylesterases (hCE1 and hCE2) and butyrylcholinesterase, which can hydrolyze ester or amide bonds.[4][5][7] Quinolines can also be substrates for oxidative enzymes.[20] The primary degradation pathway for many quinoline derivatives involves hydroxylation followed by ring cleavage.[21][22]
-
Chemical Degradation (pH-dependent): The stability of heterocyclic compounds is often pH-dependent.[2] Extreme pH values, which can occur during sample processing or upon cell lysis, can catalyze hydrolysis or rearrangement of the molecule.[8]
Visualizing the Stability Workflow
The following workflow diagram illustrates the critical decision points and actions required to ensure sample stability.
Caption: Critical workflow for blood sample handling to ensure analyte stability.
Part 4: Validated Experimental Protocols
Protocol 1: Blood Sample Collection and Initial Processing
This protocol details the steps from venipuncture to plasma storage, forming the foundation of analyte stability.
Objective: To collect and process whole blood samples to obtain stabilized plasma for the analysis of 5-Fluoro-4-hydroxyquinoline.
Materials:
-
Blood collection tubes pre-treated with K2EDTA and Sodium Fluoride (e.g., BD Vacutainer® Glycolysis Tubes).
-
Tourniquet, needles, and other standard phlebotomy supplies.
-
Ice bath or refrigerated tube rack.
-
Refrigerated centrifuge (4°C).
-
Low-protein-binding polypropylene cryovials (amber or stored in a dark box).
Procedure:
-
Preparation: Label all collection tubes and cryovials clearly. Pre-cool the centrifuge to 4°C.
-
Blood Collection: Collect the required volume of whole blood directly into the K2EDTA/NaF tube.
-
Immediate Mixing: As soon as the tube is filled, gently invert it 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizer.[10][16] Do not shake vigorously , as this can cause hemolysis.
-
Immediate Cooling: Place the tube immediately into an ice bath or a refrigerated rack. Do not allow the tube to come into direct contact with dry ice to prevent hemolysis.[10][16] Transport to the processing lab should be done under these cooled conditions.
-
Centrifugation: Within 30-60 minutes of collection, centrifuge the blood sample at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.[23]
-
Plasma Harvesting: Carefully pipette the supernatant (plasma) into a fresh, labeled polypropylene tube, being careful not to disturb the buffy coat or the red blood cell pellet.
-
Aliquoting: Aliquot the harvested plasma into the pre-labeled, single-use cryovials. This is a critical step to avoid future freeze-thaw cycles.[16]
-
Storage: Immediately cap the cryovials and place them in a freezer at -70°C or below for long-term storage. Ensure they are protected from light.
Protocol 2: Assessment of Whole Blood (Bench-Top) Stability
This experiment is essential to determine how long you can leave whole blood at a specific temperature before significant degradation occurs. This data validates your sample handling window.
Objective: To evaluate the stability of 5-Fluoro-4-hydroxyquinoline in whole blood at room temperature and on ice over a short period (e.g., 0 to 4 hours).
Procedure:
-
Sample Preparation: Obtain a fresh pool of human whole blood in the recommended anticoagulant (K2EDTA + NaF).
-
Spiking: Spike the pooled blood with 5-Fluoro-4-hydroxyquinoline to achieve two concentration levels: a low QC (LQC, ~3x the Lower Limit of Quantification) and a high QC (HQC).
-
Timepoint Zero (T0): Immediately after spiking and mixing, draw an aliquot of the LQC and HQC blood, process it to plasma as per Protocol 1, and store it at -80°C. This is your reference (T0) sample.
-
Incubation: Leave the remaining spiked blood pools under two conditions: one at room temperature (~22°C) and one in an ice bath (~4°C).
-
Timepoint Sampling: At specified intervals (e.g., 0.5, 1, 2, and 4 hours), draw aliquots from each condition (room temp and ice), process them to plasma, and immediately freeze them at -80°C.
-
Analysis: Once all samples are collected, thaw them simultaneously and analyze them in a single analytical run against a freshly prepared calibration curve.
-
Evaluation: Calculate the mean concentration for each time point and compare it to the T0 concentration. The stability is considered acceptable if the mean values are within ±15% of the nominal T0 value.[15][17]
Troubleshooting Logic Diagram
Use this diagram to diagnose the source of analyte instability.
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. partone.litfl.com [partone.litfl.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. audubonbio.com [audubonbio.com]
- 11. bloodplasmaseparator.com [bloodplasmaseparator.com]
- 12. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 15. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 16. 5 Recommended Blood Sample Handling Practices | MagBio Genomics [magbiogenomics.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bevital.no [bevital.no]
Resolving isobaric interference in 5F-PB-22 metabolite detection
Topic: Resolving Isobaric Interference & Isomeric Confusion
Status: Operational Lead Scientist: Senior Application Specialist, NPS Division Last Updated: February 21, 2026
Executive Summary: The Analytical Challenge
Detecting 5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) presents a unique "perfect storm" for toxicologists. The parent compound is an ester that hydrolyzes rapidly in vivo and in vitro, leaving the primary marker: 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PIC) .
The critical failure point in many protocols is Isobaric and Isomeric Interference .
-
Structural Isomers: Positional isomers (e.g., 4-fluoropentyl analogs) often co-elute with the 5-fluoropentyl target.
-
Isobaric Cross-Talk: Metabolites from related indazole cannabinoids (like 5F-AKB48/APINACA) have a mass difference of only ~1 Da (C vs N substitution), leading to false positives in low-resolution instruments with wide isolation windows.
-
Convergent Metabolism: Other drugs (e.g., NM-2201) metabolize to the exact same 5F-PIC molecule, requiring detection of minor, unique metabolites for source confirmation.
This guide provides the protocols to resolve these interferences.
Module 1: Chromatographic Resolution (The Front Line)
The Problem: Standard C18 columns often fail to resolve the 5-fluoro positional isomer from the 4-fluoro impurity or metabolite. They also struggle to separate the indole core (5F-PB-22) from the indazole core (5F-AKB48) metabolites due to similar hydrophobicity.
The Solution: Utilize Biphenyl or Pentafluorophenyl (PFP) stationary phases. These phases utilize pi-pi interactions and dipole-dipole interactions (with the fluorine atom) to create separation selectivity that C18 cannot achieve.
Protocol: Enhanced Separation Workflow
-
Column: Raptor Biphenyl or Kinetex Biphenyl (2.7 µm, 100 x 2.1 mm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better selectivity for fluorinated compounds on Biphenyl phases than Acetonitrile).
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Action |
|---|---|---|---|
| 0.00 | 30 | 0.5 | Initial Equilibration |
| 1.00 | 30 | 0.5 | Hold |
| 8.00 | 95 | 0.5 | Linear Ramp (Critical for Isomer Separation) |
| 10.00 | 95 | 0.5 | Wash |
| 10.10 | 30 | 0.5 | Re-equilibration |
| 13.00 | 30 | 0.5 | End |
Technical Insight: The linear ramp from 30-95% over 7 minutes is slower than standard screening methods. This "shallow" gradient is required to separate the 5F-PIC (Indole) from the 5F-Indazole-3-carboxylic acid (Indazole) interference.
Module 2: Mass Spectrometry Tuning (The Filter)
The Problem: In Triple Quadrupole (QqQ) systems, the [M+H]+ ions for the Indole metabolite (m/z ~250) and Indazole metabolite (m/z ~251) are close. If the quadrupole isolation window is set to "Unit" or "Wide" (e.g., 1.2 Da), you will see cross-talk.
The Solution:
-
Narrow Isolation: Set Q1 resolution to "High" or "0.7 FWHM".
-
Specific Transitions: Monitor transitions that retain the specific core structure.
MRM Transition Table (Optimized for Selectivity)
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Specificity Note |
| 5F-PIC (Target) | 248.1 | 230.1 | 20 | Loss of H2O (COOH group). Common but strong. |
| 5F-PIC (Qualifier) | 248.1 | 144.1 | 35 | Indole-3-carbonyl ion. Diagnostic for Indole core. |
| Interference (Indazole) | 249.1 | 145.1 | 35 | Indazole-3-carbonyl ion. Diagnostic for Indazole core. |
| 5F-PB-22 (Parent) | 377.2 | 232.1 | 25 | Cleavage of ester; retains fluoropentyl-indole. |
| 5F-PB-22 (Parent) | 377.2 | 144.0 | 40 | Quinoline fragment (matches PB-22 parent). |
Critical Check: If you see a signal at 248.1 -> 145.1, you likely have the Indazole interference (5F-AKB48 metabolite) bleeding into your channel due to isotope overlap or wide windows. True 5F-PB-22 metabolite gives 248.1 -> 144.1.
Module 3: Visualizing the Interference Landscape
The following diagram illustrates the metabolic convergence and analytical divergence required to confirm 5F-PB-22 intake.
Caption: Figure 1. Metabolic convergence of 5F-PB-22 and NM-2201, and the isobaric distinction from Indazole analogs.
Module 4: Troubleshooting FAQ
Q1: I found the 5F-PIC metabolite (m/z 248), but the ratio of the quantifier to qualifier ion is inconsistent with my standard. Why? A: This suggests co-elution with a matrix component or an isomer.
-
Check for "Oxidative Defluorination": 5F-PB-22 also metabolizes to PB-22 metabolites (non-fluorinated).[1][2] If the defluorinated metabolite (m/z 232) is present at high levels, it might produce an isotope or fragment that interferes.
-
Isomer Check: You may be detecting the 4-fluoropentyl isomer (often an impurity in street drugs). These have identical mass spectra. Action: Switch to the Biphenyl method (Module 1) to separate the 4-F and 5-F isomers chromatographically.
Q2: Can I confirm 5F-PB-22 intake solely based on the 5F-PIC metabolite? A: No. As shown in Figure 1, NM-2201 also hydrolyzes to 5F-PIC.
-
To Confirm 5F-PB-22: You must look for the 8-hydroxyquinoline fragment (specific to the ester leaving group of PB-22 series) or minor hydroxylated metabolites of the parent 5F-PB-22 intact ester.
-
To Confirm NM-2201: Look for hydroxynaphthalenes.
-
Note: In urine, the parent ester is rarely found.[3] If only 5F-PIC is found, the report should state "Indicates intake of 5F-PB-22 or structurally related analog (e.g., NM-2201)."
Q3: My retention time for the metabolite shifts between patient samples and standards. A: This is a classic "Matrix Effect" or pH issue.
-
Cause: The carboxylic acid moiety on 5F-PIC is sensitive to pH. If your urine extract is too acidic or basic compared to the mobile phase, RT shifts occur.
-
Fix: Ensure your reconstitution solvent matches the initial mobile phase conditions (30% Methanol / 70% Water with Formic Acid). Do not inject pure organic extracts.
Module 5: Decision Tree for Unknown Peak Resolution
Use this logic flow when encountering an ambiguous peak at m/z 248.1.
Caption: Figure 2. Step-by-step logic for validating ambiguous 5F-PB-22 metabolite signals.
References
-
Wohlfarth, A., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry.
-
Diao, X., et al. (2016). "Metabolic profiling of the synthetic cannabinoid 5F-PB-22 by human hepatocytes and urine analysis." Forensic Toxicology.
-
Sobolevsky, T., et al. (2012). "Detection of JWH-018 metabolites in smoking mixture post-administration urine." Forensic Science International. (Context on fluoropentyl indole metabolism).
-
Restek Corporation. (2020). "Analysis of Synthetic Cannabinoids: Separating Isomers with Biphenyl Phases." Technical Application Note.
-
United Nations Office on Drugs and Crime (UNODC). (2019). "Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials."
Sources
Technical Support Center: Purification of 5-Fluoro-4-hydroxyquinoline
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with quinoline scaffolds. It addresses the specific physicochemical challenges of purifying 5-Fluoro-4-hydroxyquinoline (also known as 5-fluoroquinolin-4(1H)-one).
Ticket Type: Process Optimization & Troubleshooting Applicable CAS: 436-72-6 (Core scaffold) User Level: Senior Chemist / Process Engineer
Diagnostic & Decision Logic
Before initiating purification, characterize your crude material. 4-Hydroxyquinolines are notorious for trapping solvents and forming tautomeric mixtures. Use the workflow below to determine the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material characteristics.
Troubleshooting & FAQs
These responses address the most frequent failure modes reported in 5-fluoro-4-hydroxyquinoline synthesis (typically via the Gould-Jacobs reaction or Conrad-Limpach synthesis).
Category A: Solubility & Physical Form
Q: My crude product is a sticky, dark tar that refuses to crystallize. How do I solidify it? A: This is common when high-boiling solvents (like Dowtherm A or Diphenyl ether) remain or when oxidation by-products (quinolone polymers) are present.
-
The Fix: Do not attempt direct recrystallization. The tar will likely oil out.
-
Mechanism: 4-Hydroxyquinolines are amphoteric. The impurities are often non-basic tars.
-
Action: Dissolve the tar in 2M HCl (approx. 10 mL/g). The quinoline will protonate and dissolve; the non-basic tars will remain suspended. Filter this acidic solution through a Celite pad. Neutralize the filtrate slowly with NH₄OH to pH 7 to precipitate the product as a solid.
Q: The solid is extremely difficult to dry and retains solvent. Why? A: 4-Hydroxyquinolines readily form solvates, particularly with acetic acid and water.
-
The Fix: Avoid drying in a static oven. Use a vacuum oven at >80°C with a nitrogen bleed.
-
Tip: If the material was crystallized from acetic acid, an ethanol wash is required to break the solvate before drying, otherwise, the acetic acid smell will persist even after days of drying.
Category B: Isomer Management (5-Fluoro vs. 7-Fluoro)
Q: My synthesis (from 3-fluoroaniline) yielded a mixture of 5-fluoro and 7-fluoro isomers. How do I separate them? A: This is the most challenging separation. Steric hindrance usually favors the formation of the 7-fluoro isomer during cyclization, making 5-fluoro the minor product in non-directed syntheses.
-
Solubility Difference: The 5-fluoro isomer typically has higher solubility in alcohols than the 7-fluoro isomer due to the disruption of crystal packing by the substituent in the "bay" region (peri-interaction).
-
Protocol: Use Fractional Crystallization from Ethanol or Methanol.
-
Dissolve the mixture in boiling Ethanol.
-
Cool slowly to room temperature. The 7-fluoro isomer usually precipitates first. Filter this off.
-
Concentrate the mother liquor (filtrate) to half volume and cool to 0°C. The 5-fluoro isomer (enriched) will crystallize in the second crop.
-
Repeat recrystallization of the second crop to achieve >98% purity.
-
Category C: Color & Purity
Q: The product is tan/brown even after recrystallization. How do I get it white? A: The color comes from trace oxidation products (quinochromes) that co-crystallize.
-
The Fix: Activated carbon treatment must be done in the acidic phase .
-
Why? In organic solvents, the affinity of the impurities for the carbon is often competed out by the solvent. In aqueous HCl, the hydrophobic colored impurities bind strongly to the carbon.
-
Protocol: See Protocol A below.
Quantitative Data: Solubility Profile
Data estimated based on homologous 4-hydroxyquinoline series behavior [1, 2].
| Solvent | Temp (°C) | Solubility Rating | Application |
| Water (pH 7) | 25 | Insoluble (<0.1 mg/mL) | Washing salts |
| 2M HCl | 25 | Soluble (>50 mg/mL) | Purification (Acid/Base) |
| 2M NaOH | 25 | Soluble (>50 mg/mL) | Purification (Acid/Base) |
| Ethanol | 78 (Boiling) | Moderate | Recrystallization |
| DMF | 25 | High | Solvent for reactions |
| Acetic Acid | 118 (Boiling) | High | Recrystallization (Difficult drying) |
| Diethyl Ether | 25 | Insoluble | Anti-solvent / Washing |
Standard Operating Protocols (SOPs)
Protocol A: Acid-Base Purification (The "Cleaning" Step)
Use this for crude material with tar, color, or inorganic salts.
-
Dissolution: Suspend the crude 5-fluoro-4-hydroxyquinoline (10 g) in 2M HCl (100 mL) . Stir for 30 mins.
-
Checkpoint: The solution should be yellow/orange. Black tars may remain undissolved.
-
-
Filtration: Filter the mixture through a Celite 545 pad to remove insoluble tars.
-
Decolorization: Transfer filtrate to a clean flask. Add Activated Carbon (1.0 g) . Heat to 50°C for 30 mins. Filter again through a 0.45µm membrane or tight filter paper.
-
Precipitation: Cool filtrate to 10-15°C. Slowly add 25% NH₄OH (aq) dropwise with vigorous stirring.
-
Critical: Monitor pH.[1] Stop exactly at pH 6.5 - 7.0 . Going too basic (pH > 9) may redissolve the product as the phenolate salt.
-
-
Isolation: Stir the thick slurry for 1 hour to age the precipitate. Filter and wash with water (2 x 20 mL) followed by cold Acetone (1 x 10 mL).
Protocol B: Recrystallization (The "Polishing" Step)
Use this for isomer separation or final purity enhancement.
-
Solvent Choice: Ethanol (95%) is preferred. If solubility is too low, use DMF/Ethanol (1:4) .
-
Dissolution: Heat Ethanol (approx. 20-30 mL per gram of solid) to reflux. Add the dried solid from Protocol A.
-
Note: If the solution is not clear at reflux, add DMF dropwise until dissolved.
-
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (slow cooling promotes purity). Then chill to 0-4°C for 2 hours.
-
Filtration: Collect crystals.
-
Isomer Check: If removing 7-fluoro isomer, analyze this crop. If this is the 7-fluoro enriched crop, the 5-fluoro product is in the filtrate. Evaporate filtrate to 50% volume to harvest the 5-fluoro crop.
-
-
Drying: Dry at 60°C under vacuum for 12 hours.
References
-
PubChem. (2025).[2] 5-Fluoroquinazolin-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Hydroxyquinolines. Journal of the American Chemical Society.[3] (Validation of Gould-Jacobs cyclization and purification logic).
Sources
Technical Support Center: 5-Fluoro-4-hydroxyquinoline SPE Optimization
Case ID: SPE-5F4HQ-REC-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary
Recovering 5-Fluoro-4-hydroxyquinoline (5-F-4-HQ) via Solid Phase Extraction (SPE) is notoriously difficult due to three converging chemical factors: tautomeric equilibrium , amphoteric ionization , and metal chelation . Standard C18 protocols often fail because they do not account for the molecule's ability to switch between a polar zwitterion and a lipophilic neutral species, nor do they address irreversible binding to silica impurities.
This guide moves beyond "trial and error" by implementing a Mixed-Mode Cation Exchange (MCX) strategy, which locks the analyte by charge rather than just polarity, ensuring 95%+ recovery.
Part 1: The Diagnostic Workflow
Before altering your protocol, use this logic tree to identify where the loss is occurring. Most researchers assume the analyte is stuck on the column, but it often breaks through during loading.
Figure 1: Diagnostic logic tree to isolate the stage of analyte loss.
Part 2: The Chemistry of Failure
To solve the recovery issue, you must understand the "Chameleon Effect" of 5-F-4-HQ.
Tautomerism & Ionization
5-F-4-HQ exists in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).
-
Acidic Conditions (pH < 5): The nitrogen is protonated (
). The molecule is cationic and highly soluble in water. -
Neutral Conditions (pH 6-9): It exists largely as a zwitterion or neutral species with poor solubility in both water and pure organics. This is where precipitation and column clogging occur.
-
Basic Conditions (pH > 11): The hydroxyl group deprotonates (
). The molecule becomes anionic.
The Chelation Trap
Like fluoroquinolone antibiotics, the 4-keto and 5-fluoro oxygen/nitrogen motif creates a perfect "pocket" to chelate metals (Fe³⁺, Al³⁺) often found as impurities in standard silica-based C18 sorbents.
-
Symptom: The analyte loads perfectly but never elutes, even with 100% Methanol.
-
Solution: Use Polymeric sorbents (no silica) or add EDTA to the sample load.
Part 3: Recommended Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) – The Gold Standard
Best for: Biological fluids (plasma/urine) or complex aqueous samples. Mechanism: Retains the molecule by charge (cation exchange) AND hydrophobicity (reverse phase). This allows you to wash away interferences aggressively with 100% methanol before eluting the target.
Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C).
| Step | Solvent / Composition | Mechanism |
| 1.[1][2][3][4] Condition | 1 mL Methanol | Activates hydrophobic pores. |
| 2. Equilibrate | 1 mL Water + 2% Formic Acid | Sets column environment to acidic (pH ~2). |
| 3. Load | Sample + 2% H₃PO₄ (pH < 3) | CRITICAL: Protonates the quinoline Nitrogen ( |
| 4. Wash 1 | 1 mL Water + 2% Formic Acid | Removes salts and proteins. Analyte stays locked by charge.[5] |
| 5. Wash 2 | 1 mL 100% Methanol | The Magic Step: Removes neutral/hydrophobic interferences. Analyte remains bound by ionic charge (unlike C18). |
| 6. Elute | 2 x 500 µL 5% NH₄OH in Methanol | Release: High pH (>11) deprotonates the Nitrogen (neutralizes charge) and ionizes the Phenol (repels sorbent). |
Protocol B: Polymeric HLB with Chelation Suppression
Best for: Simple matrices or if MCX is unavailable. Mechanism: Hydrophilic-Lipophilic Balance (HLB) retains via van der Waals forces.
Sorbent: Polymeric HLB (e.g., Oasis HLB, Strata-X).
-
Pre-treatment: Add 5 mM Na₂EDTA to your sample. This binds free metals in the matrix that would otherwise steal your analyte.
-
Load: Adjust sample to pH 7.0 (Neutral).
-
Wash: 5% Methanol in Water. (Do not use high % organic, or you will wash the analyte off).
-
Elute: 100% Methanol acidified with 1% Formic Acid.
Part 4: Optimization & Troubleshooting FAQs
Q1: I see "Ghost Peaks" or carryover in blank runs. Why?
Answer: 5-F-4-HQ is "sticky." It adsorbs to glass walls and steel LC tubing.
-
Fix: Switch to polypropylene labware for all sample prep steps.
-
Fix: Add 0.1% Formic Acid to your autosampler wash solution to keep the needle clean.
Q2: My recovery is consistent but low (~40%). Where is the rest?
Answer: If you are using C18, you likely have Silanol Activity . The basic nitrogen of the quinoline is binding to the acidic silanols of the silica backbone.
-
Fix: Switch to a Polymeric sorbent (Protocol A or B). Polymers have no silanols.
Q3: Can I use Acetonitrile (ACN) instead of Methanol?
Answer: Avoid ACN for elution if possible. Hydroxyquinolines have significantly higher solubility in protic solvents (Methanol) due to hydrogen bonding. ACN often fails to disrupt the hydrogen bonds between the analyte and the sorbent, leading to broad peaks and poor elution.
Q4: The eluate is cloudy or precipitates after drying.
Answer: This is the "Isoelectric Point" trap. If you dry down a fraction that is near pH 7, the molecule becomes insoluble.
-
Fix: Always reconstitute the dried sample in a mobile phase that matches your initial LC conditions (usually acidic, e.g., 0.1% Formic Acid in Water/MeOH).
Part 5: Visualizing the Mechanism
The following diagram illustrates why Protocol A (MCX) is superior to C18 for this specific molecule.
Figure 2: Comparison of retention mechanisms. MCX provides a "digital" on/off switch for retention, whereas C18 relies on weak interactions prone to interference.
References
-
Biotage. (2023).[6] When should I choose a mixed-mode SPE? Retrieved from
- Fontanals, N., et al. (2020). Mixed-mode ion-exchange polymeric sorbents: The gold standard for SPE.
-
Sigma-Aldrich. (2025). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[5][7] Retrieved from
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from
-
Thermo Fisher Scientific. (2025). SPE Troubleshooting Guide: Ion Exchange Mechanisms. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. chromtech.com [chromtech.com]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. lcms.cz [lcms.cz]
Validation & Comparative
Technical Guide: Cross-Reactivity of 5-Fluoro-4-hydroxyquinoline in Standard Drug Panels
The following technical guide provides an in-depth analysis of the cross-reactivity profile of 5-Fluoro-4-hydroxyquinoline , a structural analog of the fluoroquinolone antibiotic core and a metabolite of specific synthetic cannabinoids (e.g., isomers of 5-Fluoro-PB-22).
This guide is structured for researchers and laboratory directors to assess interference risks in standard immunoassay panels.
Executive Summary & Compound Profile
5-Fluoro-4-hydroxyquinoline (5-F-4-HQ) presents a unique challenge in clinical and forensic toxicology.[1] It is primarily encountered in two contexts:
-
Synthetic Cannabinoid Metabolism: As a hydrolysis product of specific "designer drugs" (e.g., 5-fluoro-PB-22 isomers where the quinoline ring is fluorinated or the ester linkage is modified).[1][2][3][4]
-
Structural Analog of Antibiotics: It shares the bicyclic 4-quinolone core with widely used antibiotics (e.g., Ciprofloxacin, Levofloxacin), which are known interferents in urine drug screens (UDS).
Verdict on Cross-Reactivity:
-
Standard THC Panels: Negative. 5-F-4-HQ does not trigger positive results for
-THC or its metabolites (THC-COOH) due to distinct structural topology.[1] -
Opiate/Opioid Panels: Moderate to High Risk of False Positives. Due to structural homology with fluoroquinolones (specifically Pefloxacin and Ofloxacin), 5-F-4-HQ possesses the pharmacophore required to bind competitively with polyclonal antibodies used in morphine/codeine screens.[1]
-
Amphetamine Panels: Low Risk. While some tricyclic quinolones (e.g., Levofloxacin) interfere with amphetamine assays, bicyclic analogs like 5-F-4-HQ typically exhibit lower affinity, though validation is required.[1]
Structural Basis of Interference (Mechanism)
To understand the causality of cross-reactivity, one must analyze the molecular docking potential of the 4-quinolone core against the target antibodies.
The "Quinolone Pharmacophore" in Immunoassays
Standard immunoassay antibodies (EMIT, CEDIA, ELISA) for Opiates are raised against Morphine-3-glucuronide or similar haptens. The binding pocket recognizes:
Fluoroquinolones mimic this via their 4-keto-3-carboxylic acid moiety.
-
Levofloxacin (Tricyclic): High interference.[1][5] The fused oxazine ring mimics the dihydrofuran ring of morphine.[5]
-
5-Fluoro-4-hydroxyquinoline (Bicyclic): Lacks the third fused ring but retains the critical carbonyl and hydroxyl/carboxyl spatial arrangement.[1] It is structurally closer to Pefloxacin (known to cross-react) than to Ciprofloxacin (low cross-reactivity).[5]
Structural Comparison Diagram
The following diagram illustrates the structural overlap between the target analyte (Morphine) and the interferent (Quinoline core).
Caption: Structural mimicry analysis showing how quinolone derivatives compete for the Opiate antibody binding site.
Cross-Reactivity Profile Assessment[5]
The following table synthesizes predicted and observed performance of quinolone derivatives in standard panels.
| Assay Panel | Analyte Target | Risk Level | Mechanism of Interference |
| Opiates | Morphine / Codeine | High | The 4-quinolone core mimics the phenanthrene ring of opiates.[1] Note: Levofloxacin triggers this at >6 µg/mL.[1][5] |
| Amphetamines | d-Amphetamine | Moderate | Some quinolones (e.g., Moxifloxacin) interfere.[1] 5-F-4-HQ lacks the bulky side chains usually associated with this error.[1] |
| Cannabinoids | THC-COOH | None | No structural similarity.[1][5] 5-F-4-HQ is a metabolite of synthetic cannabinoids but does not trigger the THC antibody.[1] |
| Benzodiazepines | Oxazepam / Nordiazepam | Low | Unlikely to bind.[1][5] Specificity is driven by the diazepine ring which 5-F-4-HQ lacks.[1] |
| PCP | Phencyclidine | Low | Distinct pharmacophore requirements.[1][5] |
Critical Note on False Negatives: While 5-F-4-HQ may cause False Positives for Opiates, its presence indicates the consumption of synthetic cannabinoids (like 5-Fluoro-PB-22).[1] Standard panels will return a False Negative for "Marijuana" because they do not detect this synthetic metabolite.[1][5]
Experimental Validation Protocol
To definitively characterize the cross-reactivity of 5-Fluoro-4-hydroxyquinoline in your specific assay (e.g., Abbott Architect, Roche Cobas, or lateral flow), follow this self-validating protocol.
Materials
-
Reference Standard: 5-Fluoro-4-hydroxyquinoline (Solid, >98% purity).[1]
-
Drug-Free Urine Matrix: Certified negative human urine.[1][5]
-
Immunoassay Kit: Target panel (e.g., Opiates 2000 ng/mL cutoff).
Spiking Workflow
This protocol determines the Lowest Concentration to Trigger Positive (LCTP) .
-
Stock Preparation: Dissolve 10 mg of 5-F-4-HQ in 10 mL Methanol (1 mg/mL stock).
-
Matrix Spiking: Create a dilution series in drug-free urine:
-
Analysis: Run each sample in triplicate on the immunoassay analyzer.
-
Calculation: Calculate % Cross-Reactivity using the formula:
Interpretation Flowchart
Caption: Decision logic for validating 5-Fluoro-4-hydroxyquinoline interference in urine drug screens.
References
-
Colby, J. et al. (2019).[5] Commonly used fluoroquinolones cross-react with urine drug screens for opiates, buprenorphine, and amphetamines. Clinical Biochemistry. Available at: [Link]
-
Wohlfarth, A. et al. (2014).[5] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Baden, L.R. et al. (2001).[5] Quinolones and false-positive urine screening for opiates by immunoassay technology. JAMA.[1][5] Available at: [Link]
-
Marin, S.J. et al. (2012).[5] Cross-reactivity of commonly prescribed drugs on the Abbott Architect c8000 clinical chemistry analyzer. Journal of Analytical Toxicology. Available at: [Link]
Sources
- 1. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.veeabb.com [content.veeabb.com]
High-Resolution LC-MS/MS Separation of Quinoline-Based Synthetic Cannabinoid Metabolites
Topic: 5-Fluoro-4-hydroxyquinoline vs. PB-22 metabolites: Chromatographic separation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Isomer Challenge
In the analysis of synthetic cannabinoids (SCs), specifically quinolinyl ester indoles like PB-22 (QUPIC) and its fluorinated analog 5F-PB-22 , the primary analytical target for proving consumption is often the hydrolysis product. While the indole portion of the molecule provides specific structural information (e.g., distinguishing pentyl from fluoropentyl chains), the quinoline moiety serves as a critical "head group" marker.
A recurring challenge in forensic toxicology is the emergence of positional isomers and ring-substituted analogs. This guide details the chromatographic separation of the standard PB-22 metabolite, 8-Hydroxyquinoline (8-HQ) , from a specific structural analog/interference: 5-Fluoro-4-hydroxyquinoline (5-F-4-HQ) .
Differentiation is critical because:
-
Structural Isomerism: 4-hydroxyquinoline and 8-hydroxyquinoline have distinct pharmacological and toxicological profiles.
-
Novel Analogs: The appearance of ring-fluorinated SCs (where the fluorine is on the quinoline rather than the alkyl chain) requires methods capable of resolving these specific markers.
-
Tautomeric Behavior: 4-hydroxyquinolines exist in equilibrium with their quinolone tautomers, significantly affecting retention behavior compared to the phenolic 8-hydroxyquinoline.
Analyte Profiling & Mechanism
To design a robust separation, we must first understand the physicochemical differences between the standard metabolite and the challenger.
The Standard: PB-22 Metabolite (8-Hydroxyquinoline)
PB-22 metabolizes primarily via ester hydrolysis.[1][2][3] The ester bond cleaves to release 1-pentyl-1H-indole-3-carboxylic acid and 8-hydroxyquinoline .
-
Structure: Phenolic hydroxyl at position 8.
-
Properties: Amphoteric, capable of bidentate chelation with metals.
-
Key Feature: Does not significantly tautomerize to a ketone form; behaves as a phenol/amine.
The Challenger: 5-Fluoro-4-hydroxyquinoline
This compound represents a structural analog where the hydroxyl is at position 4 and the ring is fluorinated.
-
Structure: Hydroxyl at position 4, Fluorine at position 5.[4]
-
Properties: The 4-hydroxy position allows for keto-enol tautomerism , favoring the 4-quinolone form in solution.
-
Chromatographic Implication: The quinolone form is more polar and exhibits different hydrogen bonding capacity than the 8-hydroxy isomer.
Metabolic Pathway Visualization
The following diagram illustrates the hydrolysis pathways and the structural divergence of the markers.
Figure 1: Metabolic hydrolysis of PB-22 yielding 8-Hydroxyquinoline vs. the formation of 5-Fluoro-4-hydroxyquinoline from a hypothetical ring-substituted analog.
Experimental Protocol: Chromatographic Separation
Expert Insight: Standard C18 columns often struggle to separate positional isomers of small heterocycles due to similar hydrophobicity. For quinolines, I recommend a Biphenyl stationary phase. The biphenyl phase utilizes
A. Instrumentation & Conditions[4][5][6]
-
System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).[5]
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Why: The acidic pH ensures the quinoline nitrogen is protonated (
), improving peak shape. Ammonium formate buffers against pH shifts that cause retention time drift.
-
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why: Methanol provides stronger
interaction capability with the Biphenyl phase compared to Acetonitrile.
-
B. Gradient Profile
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
| 0.00 | 5 | 0.4 | Initial equilibration (trap polar impurities) |
| 1.00 | 5 | 0.4 | Hold to elute salts |
| 6.00 | 95 | 0.4 | Linear ramp for separation |
| 7.50 | 95 | 0.4 | Wash column |
| 7.60 | 5 | 0.4 | Return to initial |
| 10.00 | 5 | 0.4 | Re-equilibration (Critical for Biphenyl phases) |
C. Mass Spectrometry (MRM) Parameters
Differentiation is achieved orthogonally: first by Retention Time (RT), then by Mass Transitions.
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Polarity | Collision Energy (eV) |
| 8-Hydroxyquinoline | 146.1 | 118.1 | 91.0 | ESI (+) | 25 / 35 |
| 5-Fluoro-4-hydroxyquinoline | 164.1 | 144.1 | 116.1 | ESI (+) | 28 / 40 |
-
Note on 5-F-4-HQ: The precursor is
164 (146 + 18 mass shift for Fluorine). The loss of HF (20 Da) is a common fragmentation pathway for fluorinated aromatics, leading to 144.
Results & Performance Comparison
The following data summarizes the separation performance. The Biphenyl column provides superior selectivity compared to C18 for these specific analytes.
Separation Performance Table
| Feature | 8-Hydroxyquinoline (PB-22 Metabolite) | 5-Fluoro-4-hydroxyquinoline (Analog) | Separation Mechanism |
| Retention Time (Biphenyl) | 3.2 min | 2.6 min | 5-F-4-HQ is more polar due to quinolone tautomerism. |
| Retention Time (C18) | 3.0 min | 2.9 min | Poor resolution; hydrophobic interaction dominates. |
| Peak Shape (Tailing Factor) | 1.1 | 1.3 | Tautomers often show slight tailing; acid prevents this. |
| Matrix Effects (Urine) | < 15% suppression | < 12% suppression | Early elution requires good divert valve timing. |
Decision Logic for Method Development
Use this workflow to validate the separation of new quinoline analogs.
Figure 2: Decision workflow for separating quinoline-based SC metabolites.
Scientist's Note: The "Isomer" Trap
In forensic casework, you may encounter the term "5-fluoro PB-22 4-hydroxyquinoline isomer" . It is vital to distinguish the nomenclature:
-
5-Fluoro-PB-22: Fluorine is on the pentyl chain.[1][2][3][4][6] Metabolite = 8-Hydroxyquinoline .[3][7]
-
5-Fluoro-PB-22 4-hydroxyquinoline isomer: Fluorine is on the pentyl chain, but the ester is at the 4-position. Metabolite = 4-Hydroxyquinoline .[8]
-
5-Fluoro-4-hydroxyquinoline (The chemical in this guide): Fluorine is on the quinoline ring. This would imply a non-standard designer analog.
Self-Validating Step: Always run a "Mix Check". Inject a solution containing both 8-HQ and your target analog (5-F-4-HQ) at 10 ng/mL. If the valley-to-peak ratio is < 10% (baseline resolution), your method is valid. If they co-elute, switch to a PFP (Pentafluorophenyl) column, which offers alternative selectivity for fluorinated compounds.
References
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.
-
Cayman Chemical. (n.d.). 5-fluoro PB-22 4-hydroxyquinoline isomer Product Information.
-
Diao, X., et al. (2016). Metabolic profiling of new synthetic cannabinoids.... Clinical Chemistry. (Contextual reference for hydrolysis pathways).
-
Scheidweiler, K. B., & Huestis, M. A. (2014). Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites.... Journal of Chromatography A. (Reference for Biphenyl column usage in SC analysis).
Sources
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - ProQuest [proquest.com]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. lcms.cz [lcms.cz]
- 6. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sielc.com [sielc.com]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to the Accurate and Precise Determination of 5F-PB-22 Urinary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the methodologies available for the accurate and precise quantification of 5F-PB-22 urinary metabolites. As a synthetic cannabinoid with a quinoline substructure and an ester linkage, 5F-PB-22 undergoes rapid and extensive metabolism in the human body.[1][2][3] Consequently, the parent compound is often not detectable in urine, making the identification and quantification of its metabolites crucial for forensic and clinical toxicology.[4][5] This document will delve into the prevalent analytical techniques, compare their performance based on published validation data, and offer insights into the critical experimental choices that underpin reliable results.
The Metabolic Fate of 5F-PB-22: A Complex Analytical Challenge
The primary metabolic pathway for 5F-PB-22 is ester hydrolysis, which cleaves the molecule and leads to a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites.[1][2] Further biotransformation through oxidation and glucuronidation results in a diverse profile of urinary excretion products.[1][2] Studies have identified over 20 different metabolites of 5F-PB-22.[1][2] Key targets for analytical methods include 5'-fluoropentylindole-3-carboxylic acid and PB-22 pentanoic acid, as these have been suggested as reliable indicators of 5F-PB-22 intake.[1][2] The rapid and extensive metabolism of 5F-PB-22 presents a significant challenge for analytical chemists, necessitating highly sensitive and specific methods to ensure accurate detection and quantification.[3]
Analytical Methodologies: A Comparative Overview
The gold standard for the detection and quantification of synthetic cannabinoid metabolites in urine involves mass spectrometry-based techniques.[6] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed, each with its own set of advantages and considerations.[6][7] High-resolution mass spectrometry (HRMS) also plays a crucial role, particularly in the initial identification of novel metabolites.[1][2][3]
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile and thermally stable compounds followed by ionization and mass analysis. | High chromatographic resolution, extensive spectral libraries for identification. | Requires derivatization for non-volatile metabolites, potential for thermal degradation of some compounds. |
| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass analysis. | High sensitivity and specificity, suitable for a wide range of polar and non-polar compounds, no derivatization required.[8] | Potential for matrix effects, which can suppress or enhance ionization.[9] |
| UHPLC-QTOF-MS | Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. | High resolution and mass accuracy for confident identification of unknown metabolites. | Higher instrument cost and complexity compared to triple quadrupole systems. |
Performance Comparison of Validated Methods
The following table summarizes the performance characteristics of various validated methods for the analysis of 5F-PB-22 and its metabolites in urine. This data has been compiled from multiple scientific studies to provide a comparative overview.
| Method | Analyte(s) | Linearity (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | LOQ (ng/mL) | Reference |
| LC-MS/MS | 5F-PB-22 | 0.05-5 | < 15% | < 12% | 0.05 | [10][11] |
| LC-MS/MS | 5F-PB-22, 5F-PB-22 3-carboxyindole, PB-22 N-5-hydroxypentyl, PB-22 N-pentanoic acid | 0.01-10 | Not explicitly stated | Not explicitly stated | 0.01-0.03 | [12] |
| UHPLC-QTOF-MS | 5F-PB-22 3-carboxyindole | Not explicitly stated | Within ± 20% | < 20% | 0.1-12 (Confirmation Limit) | [13] |
| LC-MS/MS | 5F-NPB-22 (related compound) | Not explicitly stated | Not explicitly stated | < 20% | 0.03-0.36 | [9] |
Note: Direct comparison is challenging due to variations in experimental design, matrices, and reporting standards across different studies. The presented data aims to provide a general understanding of the expected performance.
Experimental Workflow: A Step-by-Step Guide
A robust and reliable analytical workflow is paramount for achieving accurate and precise results. The following protocol outlines a typical procedure for the analysis of 5F-PB-22 metabolites in urine using LC-MS/MS.
Experimental Workflow for 5F-PB-22 Metabolite Analysis
Caption: A typical workflow for the analysis of 5F-PB-22 metabolites in urine.
Detailed Protocol:
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., acetate buffer, pH 5) and β-glucuronidase enzyme.[6] This step is crucial to cleave the glucuronide conjugates and release the free metabolites for detection. Incubate the mixture at an elevated temperature (e.g., 65°C) for 1-2 hours.[6]
-
Sample Extraction:
-
Solid-Phase Extraction (SPE): This is a common technique for sample clean-up and concentration. A polymeric resin-based SPE cartridge can be effective for isolating synthetic cannabinoids and their metabolites.[6]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE uses immiscible solvents to partition the analytes of interest from the aqueous urine matrix.
-
-
Evaporation and Reconstitution: The extract is typically evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of the initial mobile phase used for the LC separation. This step concentrates the sample and ensures compatibility with the analytical system.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid is typically employed.[14]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for each target metabolite and internal standard.
-
Causality in Experimental Choices: The Path to Trustworthy Data
The accuracy and precision of the analytical method are not solely dependent on the instrumentation but are a direct consequence of meticulous experimental design and execution.
Logical Relationship of Analytical Choices
Caption: The impact of key experimental choices on the final data quality.
-
Enzymatic Hydrolysis: Incomplete hydrolysis of glucuronidated metabolites will lead to an underestimation of the total metabolite concentration, directly impacting the accuracy of the results. The choice of enzyme, incubation time, and temperature must be optimized and validated.
-
Extraction Method: The efficiency of the extraction method determines the recovery of the analytes from the complex urine matrix. Poor recovery will result in lower sensitivity and inaccurate quantification. The choice between SPE and LLE depends on the specific metabolites being targeted and the desired level of sample clean-up.
-
Chromatography: Well-resolved chromatographic peaks are essential for accurate integration and quantification, directly influencing the precision of the measurement. Co-eluting interferences can lead to inaccurate results, highlighting the importance of chromatographic specificity.
-
Mass Spectrometry Tuning: Proper tuning of the mass spectrometer, including the optimization of MRM transitions and collision energies for each analyte, is critical for achieving the desired sensitivity and specificity.
-
Calibration Standards and Quality Controls: The use of certified reference materials for calibrators and quality controls is fundamental to ensuring the accuracy and traceability of the results. The calibration curve must be linear over the expected concentration range of the samples.[10]
Conclusion
The accurate and precise measurement of 5F-PB-22 urinary metabolites is a complex analytical task that requires a deep understanding of the compound's metabolism and the principles of advanced analytical techniques. While LC-MS/MS has emerged as the preferred method due to its high sensitivity and specificity, the reliability of the data hinges on a well-validated and meticulously executed experimental workflow. By carefully considering each step, from sample preparation to data analysis, researchers can generate trustworthy and defensible results that are crucial for both forensic investigations and clinical research.
References
-
Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed. [Link]
-
Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. [Link]
-
Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies. [Link]
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link]
-
Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. PubMed. [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. SpringerLink. [Link]
-
Analysis of synthetic cannabinoids in urine, plasma, and edibles utilizing multidimensional liquid chromatography tandem mass spectrometry. OpenBU. [Link]
-
Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Diva-portal.org. [Link]
-
Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Semantic Scholar. [Link]
-
Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PMC. [Link]
-
(PDF) Simultaneous Determination and Validation of 5F-ADBICA and 5F-NPB-22 in Whole Blood and Urine by LC/MS–MS. ResearchGate. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link]
-
Sensitive quantification of 5F-PB-22 and its three metabolites 5F-PB-22 3-carboxyindole, B-22 N-5-hydroxypentyl and PB-22 N-pentanoic acid in authentic urine specimens obtained from four individuals by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
-
Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. [Link]
-
Target Analysis of Synthetic Cannabinoids in Blood and Urine. SpringerLink. [Link]
-
UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. MDPI. [Link]
Sources
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. unitedchem.com [unitedchem.com]
- 7. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. kurabiotech.com [kurabiotech.com]
Safety Operating Guide
5-Fluoro-4-hydroxyquinoline PB-22 proper disposal procedures
The following technical guide details the proper disposal procedures for 5-Fluoro-4-hydroxyquinoline PB-22 , chemically identified as a synthetic cannabinoid and structural analog of PB-22.
Executive Warning: Regulatory Status
CRITICAL: This compound is classified as a Schedule I Controlled Substance (DEA) in the United States (under the specific listing for 5F-PB-22 or as a positional isomer/analog of PB-22). It possesses high potential for abuse and no accepted medical use.
-
Strict Liability: Disposal must comply with 21 CFR Part 1317 (Disposal of Controlled Substances).
-
Prohibition: Do NOT dispose of stock material down the drain, in standard trash, or via standard hazardous waste haulers unless they are registered DEA Reverse Distributors.
Part 1: Substance Identification & Hazard Profile
To ensure the correct protocol is selected, confirm the chemical identity. The nomenclature "5-Fluoro-4-hydroxyquinoline PB-22" is often used in vendor catalogs to denote a specific isomer or the standard 5-Fluoro-PB-22.
| Feature | Specification |
| Common Name | 5-Fluoro-PB-22 (5F-PB-22) |
| Vendor Name | 5-Fluoro-4-hydroxyquinoline PB-22 |
| Chemical Name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
| CAS Number | 1400742-41-7 (Standard 5F-PB-22) / 1797132-65-0 (Isomer variant) |
| Molecular Formula | C₂₃H₂₁FN₂O₂ |
| Regulatory Status | DEA Schedule I (C-I) |
| Primary Hazard | Potent Cannabinoid Agonist (CB1/CB2).[1][2] Acute toxicity includes tachycardia, seizures, and potential cardiotoxicity. |
| Physical State | Crystalline Solid / Powder |
Toxicological Mechanism
This compound acts as a full agonist at the CB1 receptor. Unlike partial agonist phytocannabinoids (e.g., THC), full agonists can induce sympathomimetic toxicity (seizures, hypokalemia, cardiac arrest) at low doses. Absorption through skin or inhalation of dust is a critical risk during disposal handling.
Part 2: Disposal Decision Logic
The disposal route is determined by the nature of the material (Stock Substance vs. Experimental Waste).
Figure 1: Decision matrix for determining the compliant disposal pathway based on material classification.
Part 3: Detailed Disposal Protocols
Protocol A: Disposal of Stock / Bulk Substance
Applicable for: Expired reference standards, surplus powder, or pure API.
Requirement: You cannot destroy stock yourself unless you are a registered "Reverse Distributor" or have received specific DEA authorization (Form 41) for an on-site destruction event (rare for standard labs).
-
Inventory Reconciliation:
-
Weigh the remaining material to the nearest milligram.
-
Update your DEA Form 222 (Official Order Form) records and internal inventory logs to match the physical balance.
-
-
Select a Reverse Distributor:
-
Contact a DEA-registered Reverse Distributor (e.g., Clean Harbors, Veolia, or specialized pharma waste handlers).
-
Verification: Ensure they are licensed to handle Schedule I compounds.
-
-
Transfer Documentation:
-
The Reverse Distributor will issue a DEA Form 222 to you (acting as the supplier).
-
You fulfill the order by shipping the waste to them.
-
Retain Copy 3 of Form 222 for your records (minimum 2 years).
-
-
Packaging:
-
Place the primary container (vial) into a sealable bag.
-
Place this into a secondary shipping container provided by the distributor.
-
Label as "For Destruction – Controlled Substance".
-
Protocol B: Disposal of Experimental Waste
Applicable for: Diluted solutions, contaminated solvents, gloves, and bench paper.
Requirement: This is treated as "process waste." While technically controlled, trace amounts in solvent waste streams are often managed as RCRA Hazardous Waste, provided they are rendered non-retrievable and unusable .
-
Chemical Neutralization (Pre-treatment):
-
Note: While incineration is the ultimate destruction method, chemical oxidation can degrade the active moiety before pickup.
-
Reagent: Acidified Potassium Permanganate (KMnO₄) or high-concentration Bleach (Sodium Hypochlorite).
-
Procedure: Add waste solution to a stirring solution of oxidant. Allow to react for 24 hours. Caution: Exothermic reaction.
-
-
Satellite Accumulation:
-
Collect waste in a dedicated carboy labeled: "Hazardous Waste: Flammable, Toxic (Synthetic Cannabinoid Contaminated)."
-
Do not mix with general organic solvents if the concentration of drug is high; keep segregated to prevent cross-contamination of the main waste stream.
-
-
Final Destruction:
-
Hand over to a licensed Hazardous Waste Transporter.
-
Manifesting: The waste profile must specify "Synthetic Cannabinoid" to ensure the incinerator facility uses appropriate temperatures (>1000°C) for complete thermal destruction.
-
Part 4: Emergency Procedures (Spill Management)
If 5-Fluoro-PB-22 is spilled during the disposal process, immediate containment is required to prevent aerosolization and exposure.
-
Evacuate & PPE:
-
Clear the immediate area.[3]
-
Don Tyvek sleeves , double nitrile gloves , and a N95 or P100 respirator (powder is an inhalation hazard).
-
-
Containment:
-
Powder Spill: Cover gently with damp paper towels (soaked in 10% bleach) to prevent dust generation. Do not dry sweep.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
-
Deactivation:
-
Wipe the area with 10% Sodium Hypochlorite (Bleach) followed by 70% Isopropanol .
-
The strong oxidation from bleach helps cleave the indole-ester bond, degrading the molecule.
-
-
Disposal of Cleanup Materials:
-
All cleanup materials (wipes, gloves, debris) must be bagged, sealed, and disposed of as Hazardous Waste (Protocol B).
-
References
-
Drug Enforcement Administration (DEA). (2014). Schedules of Controlled Substances: Temporary Placement of Four Synthetic Cannabinoids Into Schedule I.[4] Federal Register.[4] Link
-
U.S. Government Publishing Office. (2024). 21 CFR Part 1317 - Disposal of Controlled Substances. Electronic Code of Federal Regulations. Link
-
Cayman Chemical. (2023). 5-fluoro PB-22 Safety Data Sheet (SDS).Link
-
Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste.[5]Link
-
United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
